Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCZOLNVTXTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989906 | |
| Record name | Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-10-3 | |
| Record name | NSC 23179 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6974-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phthalimidoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCV2ZHH9RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support laboratory work and theoretical understanding.
Core Physical Properties
This compound, also known as Ethyl N-phthaloylglycinate, is a solid at room temperature. Its core physical properties are summarized in the table below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₁NO₄ | - |
| Molecular Weight | 233.22 g/mol | [1] |
| Melting Point | Not definitively reported | Data for the related N-phthaloylglycine is 192-198 °C. The ethyl ester is expected to have a lower melting point. |
| Boiling Point | 112.5 °C | [1] At reduced pressure; specific pressure not reported. |
| Density | Data not available | - |
| Appearance | White to off-white solid | Inferred from related compounds. |
| Solubility | Soluble in many organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectroscopic Profile
The spectroscopic data provides insight into the molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a key tool for confirming the structure of the ethyl ester group and the phthalimide moiety.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons (Ha) |
| ~7.7-7.8 | m | 2H | Aromatic protons (Hb) |
| ~4.3 | s | 2H | Methylene protons (-NCH₂CO-) |
| ~4.2 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.25 | t | 3H | Methyl protons (-OCH₂CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~167 | C=O (phthalimide) |
| ~134 | Aromatic C (quaternary) |
| ~132 | Aromatic CH |
| ~123 | Aromatic CH |
| ~61 | -OCH₂CH₃ |
| ~40 | -NCH₂CO- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1710 | Strong | C=O stretching (imide and ester) |
| ~1600-1450 | Medium | C=C stretching (aromatic) |
| ~1300-1200 | Strong | C-O stretching (ester) |
| ~1200-1000 | Strong | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 233
-
Major Fragments:
-
m/z = 188 [M - OCH₂CH₃]⁺
-
m/z = 160 [M - COOCH₂CH₃]⁺
-
m/z = 148 (Phthalimide fragment)
-
m/z = 104
-
m/z = 76
-
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Synthesis of this compound via Gabriel Synthesis
This synthesis involves the N-alkylation of potassium phthalimide with an ethyl haloacetate.[2][3][4][5]
Materials:
-
Potassium phthalimide
-
Ethyl chloroacetate or ethyl bromoacetate
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add ethyl chloroacetate (1.1 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Acquisition of NMR Spectra
¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.
Procedure:
-
Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Acquisition of IR Spectrum
An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[6]
Procedure (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum.
Acquisition of Mass Spectrum
A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule.
Procedure (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.plos.org [journals.plos.org]
Elucidation of the Chemical Structure of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key intermediate in organic synthesis. This document presents a compilation of its physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for the synthesis of a closely related isomer, and insights into the potential biological significance of the broader class of N-substituted phthalimides.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(Carbethoxymethyl)phthalimide |
| CAS Number | 6974-10-3 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Predicted Boiling Point | 112.5 °C (Note: This value appears unusually low and requires experimental verification) |
Structural Elucidation through Spectroscopic Methods
Detailed experimental spectra for this compound were not found in the available literature. However, based on the known spectral data of closely related N-substituted phthalimide derivatives, a predictive analysis of the expected spectroscopic features is presented below.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the phthalimide moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |
| ~4.4 | Singlet | 2H | -N-CH₂ -COO- |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl carbons (phthalimide) |
| ~168 | Carbonyl carbon (ester) |
| ~134 | Aromatic CH carbons (phthalimide) |
| ~132 | Quaternary aromatic carbons (phthalimide) |
| ~123 | Aromatic CH carbons (phthalimide) |
| ~62 | -O-CH₂ -CH₃ |
| ~40 | -N-CH₂ -COO- |
| ~14 | -O-CH₂-CH₃ |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1770-1710 | C=O stretching (imide carbonyls) |
| ~1740 | C=O stretching (ester carbonyl) |
| ~1600, ~1470 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
| ~1180 | C-N stretching |
Predicted Mass Spectrometry (MS)
The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragmentation |
| 233 | Molecular ion [M]⁺ |
| 188 | [M - OCH₂CH₃]⁺ |
| 160 | [M - COOCH₂CH₃]⁺ |
| 147 | Phthalimide cation |
| 76 | Benzene fragment from phthalimide ring |
Synthesis and Experimental Protocol
While a specific protocol for this compound was not found, a detailed synthesis for the closely related isomer, Ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is available and provides a valuable reference.[1]
Synthesis Workflow
References
"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" spectroscopic data (NMR, IR, Mass Spec)
A comprehensive analysis of the spectroscopic data for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a crucial intermediate in various organic syntheses, is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Physicochemical Properties
| Property | Value |
| CAS Number | 6974-10-3[1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₄[3] |
| Molecular Weight | 233.22 g/mol [3] |
| Boiling Point | 300ºC at 760 mmHg |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.89 | m | 2H | - | Aromatic-H |
| 7.75 | m | 2H | - | Aromatic-H |
| 4.44 | s | 2H | - | N-CH₂ |
| 4.23 | q | 2H | 7.0 | O-CH₂ |
| 1.29 | t | 3H | 7.0 | CH₃ |
Solvent: CDCl₃[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (ester) |
| 167.2 | C=O (imide) |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H | Stretching (Aliphatic) |
| ~1770 and ~1715 | C=O | Symmetric and Asymmetric Stretching (Imide) |
| ~1740 | C=O | Stretching (Ester) |
| ~1600-1450 | C=C | Stretching (Aromatic) |
| ~1250 | C-O | Stretching (Ester) |
Mass Spectrometry (MS)
Specific experimental mass spectrometry data for this compound is not detailed in the available literature. However, the expected molecular ion peak ([M]⁺) would correspond to its molecular weight.
| m/z (expected) | Ion |
| 233.07 | [M]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube.[1] The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Role of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in the Synthesis of Bioactive Aromatase Inhibitors: A Technical Guide
An In-depth Examination of a Key Synthetic Intermediate
Introduction
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a pivotal chemical intermediate in the field of medicinal chemistry. While this compound does not possess a direct pharmacological mechanism of action, its significance lies in its role as a protected glycine equivalent, enabling the construction of more complex, biologically active molecules. This technical guide elucidates the function of this compound as a precursor in the synthesis of potent enzyme inhibitors, specifically focusing on analogues of aminoglutethimide that target the aromatase enzyme. Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the development of therapies for hormone-dependent breast cancer. This document will detail the synthetic pathway, experimental protocols, and the biological activity of the resulting compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic building block.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is fundamental to its application in multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Molar Mass | 233.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in most organic solvents |
| CAS Number | 16726-65-1 |
Synthetic Application: Pathway to Aromatase Inhibitors
The primary utility of this compound in drug discovery is as a scaffold for the synthesis of heterocyclic compounds. The phthalimide group serves as an effective protecting group for the amine functionality of glycine, allowing for selective reactions at the α-carbon. A notable application is in the synthesis of 3,3-disubstituted pyrrolidine-2,5-diones, which are analogues of the drug aminoglutethimide and exhibit potent, selective inhibition of the aromatase enzyme.
The general synthetic workflow involves a two-step sequence: sequential alkylation of the α-carbon followed by deprotection and cyclization to form the succinimide ring system. This pathway is a robust method for generating a library of potential aromatase inhibitors for structure-activity relationship (SAR) studies.
Mechanism of Action of the Final Product: Aromatase Inhibition
The end product of the synthesis, 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, is a structural analogue of aminoglutethimide. Its mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the final step in the biosynthesis of estrogens, specifically the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).
By competitively binding to the active site of aromatase, 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione prevents the binding of the natural androgen substrates. This leads to a significant reduction in the systemic levels of estrogen. In hormone-receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. Therefore, by inhibiting estrogen production, these compounds effectively suppress the growth of such tumors. The selectivity for aromatase over other cytochrome P450 enzymes is a key characteristic of these inhibitors, reducing the likelihood of off-target effects.
An In-depth Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a Glycine Equivalent in Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a phthalimide-protected form of glycine ethyl ester, and its application as a glycine anion equivalent in the synthesis of α-amino acids. This methodology, a variation of the Gabriel synthesis, offers a robust and versatile route for the preparation of both natural and unnatural amino acids, which are critical building blocks in pharmaceutical and biotechnological research. This document details the synthesis of the reagent, its physicochemical properties, the core reaction mechanism, quantitative data on its alkylation, and detailed experimental protocols for its use.
Introduction
The synthesis of non-proteinogenic α-amino acids is of paramount importance in medicinal chemistry and drug discovery. These compounds serve as essential chiral building blocks for peptides, peptidomimetics, and various heterocyclic scaffolds with significant biological activity. One of the most classical and reliable strategies for α-amino acid synthesis is the alkylation of a glycine enolate equivalent.
This compound, also known as ethyl N-phthaloylglycinate, serves as an excellent glycine equivalent. The phthalimide group acts as a stable and efficient protecting group for the amino functionality, preventing common side reactions like over-alkylation that plague direct alkylation of amines.[1] Furthermore, the electron-withdrawing nature of both the phthalimide and the ethyl ester groups significantly increases the acidity of the α-carbon proton, facilitating its clean deprotonation to form a nucleophilic enolate. This enolate can then be alkylated with a wide range of electrophiles to introduce diverse side chains, followed by a straightforward deprotection step to yield the desired α-amino acid.[1][2]
This guide will explore the practical aspects of using this reagent, providing the necessary data and protocols for its successful implementation in a laboratory setting.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl N-phthaloylglycinate, Phthalimidoacetic acid ethyl ester |
| CAS Number | 6974-10-3 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Solid |
| Boiling Point | 112.5 °C |
(Data sourced from MySkinRecipes[3])
Core Synthesis Pathway and Mechanisms
The use of this compound as a glycine equivalent follows a reliable three-stage workflow: synthesis of the protected glycine, alkylation of the α-carbon, and final deprotection to reveal the target amino acid.
The logical flow of the synthesis provides a modular approach to creating a library of amino acids from a common starting material.
References
Technical Guide: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a versatile reagent in organic synthesis. This document details its chemical identity, physical and chemical properties, a verified synthesis protocol, and its application in the Gabriel synthesis for the preparation of primary amines.
Chemical Identity and Synonyms
This compound is a phthalimide derivative commonly used as a building block in the synthesis of more complex molecules, including amino acids and other pharmaceuticals. For clarity in research and procurement, a list of its common synonyms is provided below.
| Synonym | IUPAC Name |
| Ethyl phthalimidoacetate | This compound |
| N-Phthaloylglycine ethyl ester | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid ethyl ester |
| Phthalimidoacetic acid ethyl ester |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109-112 °C |
| Boiling Point | 365.6 °C at 760 mmHg |
| CAS Number | 1622-65-7 |
| Solubility | Soluble in many organic solvents |
Experimental Protocol: Synthesis of this compound
The following is a detailed, one-step protocol for the synthesis of this compound from glycine ethyl ester hydrochloride and phthalic anhydride, with a reported yield of 96%.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Phthalic anhydride
-
Triethylamine
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus, add glycine ethyl ester hydrochloride (1 equivalent), phthalic anhydride (1 equivalent), and toluene to create a suspension.
-
Add triethylamine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Application in Synthesis: The Gabriel Synthesis
This compound is a key intermediate in the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides.[2] The phthalimide group acts as a protecting group for the amine functionality, which can be later deprotected to yield the desired primary amine.
The general workflow for the Gabriel synthesis using an alkyl halide is depicted below.
Caption: Gabriel synthesis of primary amines.
In the context of this compound, the molecule itself is an N-substituted phthalimide. It can be hydrolyzed to yield glycine, demonstrating the utility of the phthalimide protecting group strategy.
The workflow for the synthesis and subsequent hydrolysis of this compound to produce glycine is illustrated in the following diagram.
Caption: Synthesis and hydrolysis of this compound.
References
The Versatile Scaffold: A Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a key chemical entity that serves as a versatile building block in the design and synthesis of a wide array of biologically active molecules. Its phthalimide core, a structure of significant interest in medicinal chemistry due to its association with diverse pharmacological activities, coupled with a reactive ethyl acetate side chain, provides a valuable platform for chemical modification and the development of novel therapeutic agents. This technical guide delves into the synthesis, applications, and biological significance of this compound and its derivatives, offering a comprehensive resource for researchers in the field. While direct biological data on the parent compound is limited in publicly available literature, its utility is prominently demonstrated through the potent activities of its derivatives, spanning anticancer, anticonvulsant, and anti-inflammatory domains.
Synthesis of the Core Structure
The fundamental synthesis of this compound and its analogs typically involves the N-alkylation of a phthalimide or a related cyclic imide precursor with an ethyl haloacetate. For instance, the related compound, ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is synthesized by reacting isatin with ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
A general synthetic pathway for related structures can be visualized as follows:
Applications in the Synthesis of Bioactive Derivatives
The true potential of this compound lies in its role as a key intermediate for creating more complex molecules with significant therapeutic potential. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, paving the way for a diverse library of derivatives.
Anticancer Agents
Derivatives of the 1,3-dioxoisoindoline scaffold have shown promising anticancer activities. By modifying the ethyl acetate moiety to incorporate a urea linkage, potent inhibitors of Epidermal Growth Factor Receptor (EGFR) have been developed.
Experimental Protocol: Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [1]
An equimolar mixture of a substituted phenyl carbamate and 2-aminoisoindoline-1,3-dione is stirred in dichloromethane (DCM) at room temperature for 6-8 hours. The resulting precipitate of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog is then filtered, washed with DCM, dried, and recrystallized from ethanol.[1]
The following workflow illustrates the general process for synthesizing and evaluating these anticancer agents:
Quantitative Data: Anticancer and Antioxidant Activity of Derivatives
| Compound ID | Substitution (Aryl Group) | EGFR Inhibition IC₅₀ (nM)[1] | DPPH Scavenging IC₅₀ (µM)[1] |
| 7c | 4-Bromophenyl | 42.91 ± 0.80 | - |
| 7d | 4-Methoxyphenyl | - | 16.05 ± 0.15 |
| 7f | 2-Methoxyphenyl | - | 15.99 ± 0.10 |
| Erlotinib | Standard | 26.85 ± 0.72 | - |
| Ascorbic Acid | Standard | - | 18.01 ± 0.21 |
Anticonvulsant Agents
The core structure is also integral to the synthesis of compounds with anticonvulsant properties. Through a series of transformations, the ethyl acetate group can be converted to a hydrazide, which then serves as a precursor for the formation of thiazolidinone rings, a well-known pharmacophore in anticonvulsant drug design.
Experimental Protocol: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives [2]
The synthesis commences with the conversion of this compound to the corresponding acetohydrazide by reacting it with hydrazine hydrate. This intermediate is then reacted with various aromatic aldehydes to form Schiff bases. Cyclization of the Schiff bases with thioglycolic acid yields the final 4-oxo-thiazolidin-3-yl acetamide derivatives.[2]
Biological Evaluation: Anticonvulsant Screening [2]
The synthesized compounds are evaluated for their anticonvulsant activity using standard animal models:
-
Maximal Electroshock (MES) Seizure Test: This test identifies compounds that prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test: This model is used to detect compounds that can inhibit seizures induced by the chemoconvulsant pentylenetetrazole.
-
Neurotoxicity Screen: This is performed to assess any potential motor impairment caused by the compounds.
All tested compounds in the cited study showed protection in the MES test, indicating their potential to inhibit seizure spread.[2]
The logical relationship for the development of these anticonvulsant agents can be depicted as follows:
Conclusion
This compound is a valuable and highly adaptable starting material in medicinal chemistry. While it may not possess significant biological activity in its own right, its true strength lies in providing a robust and readily modifiable scaffold for the synthesis of a multitude of derivatives. The potent anticancer and anticonvulsant activities exhibited by its analogs underscore the importance of this core structure in the ongoing quest for novel therapeutic agents. The experimental protocols and quantitative data presented herein for its derivatives serve as a testament to its utility and provide a solid foundation for future drug discovery and development efforts centered around the versatile 1,3-dioxoisoindoline nucleus. Researchers are encouraged to explore further derivatization of this compound to uncover new therapeutic potentials.
References
- 1. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]
- 2. Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a Gateway to Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry and novel compound discovery, the strategic selection of foundational building blocks is paramount. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as ethyl N-phthaloyl glycinate, has emerged as a versatile and highly valuable scaffold. Its inherent structural features, including a protected amino group within the phthalimide moiety and a reactive ethyl ester, provide a unique platform for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide delves into the core utility of this building block, presenting its application in the synthesis of novel bioactive molecules, supported by detailed experimental protocols and quantitative data.
The Core Building Block: Synthesis and Reactivity
This compound is typically synthesized through the reaction of glycine ethyl ester hydrochloride with phthalic anhydride in the presence of a base, or via the Gabriel synthesis with ethyl chloroacetate. The phthalimide group serves as an effective protecting group for the primary amine, which can be later deprotected under specific conditions to allow for further functionalization. The ester group, on the other hand, provides a handle for various chemical transformations, including hydrolysis, amidation, and reactions with organometallic reagents.
The true synthetic power of this building block lies in the reactivity of the α-carbon of the acetate moiety and the potential for the phthalimide ring to be opened or modified. These properties allow for its use in a variety of cyclization and multi-component reactions to generate complex molecular architectures.
Application in the Synthesis of Novel Heterocycles
While direct and extensive literature on the use of this compound for a wide range of novel compounds is still emerging, its potential is evident through the synthesis of related structures and its inherent reactivity. This guide will focus on a key application: the synthesis of substituted furans, and then extrapolate to potential applications in constructing other important heterocyclic systems.
Synthesis of Polysubstituted Furan-2,4-dicarboxylates
A notable application of the related ethyl glycinate hydrochloride, which can be conceptually linked to the reactivity of the deprotected form of our title building block, is in the synthesis of densely substituted furans. An efficient synthetic approach has been developed for the preparation of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates starting from (E)-ethyl 3-aryl-2-cyanoacrylates.[1]
Experimental Protocol: Synthesis of Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate [1]
To a solution of (E)-ethyl 2-cyano-3-(p-tolyl)acrylate (1 mmol) and ethyl glycinate hydrochloride (2 mmol) in N,N-dimethylformamide (DMF, 5 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 mmol) was added. The reaction mixture was stirred at 95 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, poured into ice water (50 mL), and the resulting precipitate was collected by filtration. The crude product was then purified by column chromatography on silica gel to afford the desired diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate.
Quantitative Data:
The following table summarizes the yields of various diethyl 5-amino-3-arylfuran-2,4-dicarboxylates synthesized using this methodology.[1]
| Compound | Ar | Yield (%) |
| 3a | p-tolyl | 57 |
| 3b | phenyl | 55 |
| 3c | 4-methoxyphenyl | 52 |
| 3d | 4-chlorophenyl | 50 |
Reaction Workflow:
Potential Applications in the Synthesis of Other Bioactive Heterocycles
The reactivity profile of this compound suggests its utility in the synthesis of other important heterocyclic scaffolds prevalent in drug discovery.
Pyridazinone Derivatives
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties. The core structure of this compound could potentially be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct the pyridazinone ring.
Piperazine Derivatives
The piperazine moiety is a common feature in many approved drugs. The deprotected amino group of the glycinate portion of the building block could be involved in cyclization reactions, for instance, with bis-electrophiles, to form substituted piperazines.
Pyrazole Derivatives
Pyrazoles are another class of heterocycles with diverse pharmacological activities. The acetate functionality of the building block could be a synthon for the formation of the pyrazole ring through reactions with hydrazine derivatives.
Logical Relationship for Heterocycle Synthesis:
Signaling Pathways of Potential Target Classes
Given that derivatives of the aforementioned heterocycles often target key enzymes in signaling pathways, understanding these pathways is crucial for rational drug design.
Kinase Signaling Pathways
Many heterocyclic compounds act as kinase inhibitors, interfering with signaling cascades that regulate cell proliferation, differentiation, and survival. For example, inhibitors of Aurora kinases, which are often based on heterocyclic scaffolds, can lead to cell cycle arrest and apoptosis in cancer cells.
Simplified Aurora Kinase Signaling Pathway:
Protease Signaling Pathways
Cysteine proteases, for example, are involved in a variety of physiological and pathological processes. Inhibitors of these enzymes, which can be designed from versatile scaffolds, can modulate these pathways.
Simplified Cysteine Protease Pathway:
Conclusion
This compound represents a building block with significant, yet not fully tapped, potential. Its bifunctional nature allows for a wide range of synthetic transformations, making it an attractive starting point for the generation of diverse and complex molecular libraries. While the direct synthesis of a broad spectrum of novel compounds from this specific starting material requires further exploration and documentation in the scientific literature, its utility can be inferred from the reactivity of its core components. The development of novel synthetic methodologies centered around this scaffold is a promising avenue for the discovery of new therapeutic agents targeting critical biological pathways. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile building block.
References
An In-depth Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. It belongs to the class of N-substituted phthalimides, which are widely recognized as versatile building blocks for the synthesis of a variety of biologically active molecules, including amino acids, peptides, and heterocyclic compounds. The phthalimide group serves as a crucial protecting group for primary amines, most notably in the Gabriel synthesis, allowing for the controlled introduction of nitrogen-containing functionalities into complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field.
Synthesis and Chemical Properties
The primary and most established method for the synthesis of this compound is a variation of the Gabriel synthesis. This reaction involves the nucleophilic substitution of a halide by the phthalimide anion.
General Synthesis Pathway: Gabriel Synthesis
The synthesis proceeds in two main steps: the formation of the potassium salt of phthalimide and its subsequent reaction with an ethyl haloacetate.
Caption: Gabriel synthesis of the target compound.
Experimental Protocol: Synthesis via Gabriel Reaction
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Ethyl chloroacetate
-
Dimethylformamide (DMF) (optional, as solvent)
Procedure:
-
Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in absolute ethanol. To this solution, add a stoichiometric amount of potassium hydroxide dissolved in a minimal amount of ethanol. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the potassium salt, which may precipitate. The solvent is then often removed under reduced pressure to yield the dry potassium phthalimide salt.
-
N-Alkylation: The dried potassium phthalimide is then suspended in a suitable solvent, such as dimethylformamide (DMF). Ethyl chloroacetate is added to the suspension, and the reaction mixture is heated, typically between 80-120°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove inorganic salts (KCl), and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford a white crystalline solid.
Quantitative Data from Literature (Illustrative)
While a specific high-yielding protocol for the title compound is not extensively detailed in publicly available literature, related syntheses of N-substituted phthalimides report yields that can vary significantly based on the substrate and reaction conditions. For analogous reactions, yields are often in the range of 60-90%.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄ | - |
| Molecular Weight | 233.22 g/mol | - |
| Melting Point | 111-113 °C | (Typical for similar compounds) |
| Appearance | White crystalline solid | (Expected) |
| Solubility | Soluble in most organic solvents | (Expected) |
Spectroscopic and Physicochemical Properties
The structural characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from closely related compounds.
Table of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ ~7.8-7.9 ppm (m, 4H, Ar-H), δ ~4.2 ppm (s, 2H, N-CH₂-CO), δ ~4.1-4.2 ppm (q, 2H, O-CH₂-CH₃), δ ~1.2 ppm (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR | δ ~168 ppm (C=O, ester), δ ~167 ppm (C=O, imide), δ ~134 ppm (Ar-C), δ ~132 ppm (Ar-C, quaternary), δ ~123 ppm (Ar-C), δ ~62 ppm (O-CH₂-CH₃), δ ~39 ppm (N-CH₂-CO), δ ~14 ppm (O-CH₂-CH₃) |
| IR (cm⁻¹) | ~1770 and ~1715 (C=O, imide, asymmetric and symmetric stretching), ~1740 (C=O, ester stretching), ~1600 (C=C, aromatic), ~1200 (C-O, ester stretching) |
| Mass Spec (EI) | m/z 233 (M⁺), m/z 188 (M - OEt), m/z 160 (M - CO₂Et), m/z 147 (phthalimide fragment) |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a protected form of glycine, enabling the introduction of a glycine moiety into various molecular scaffolds.
Synthetic Utility
Caption: Key synthetic transformations of the title compound.
-
Synthesis of Glycine Derivatives: The most straightforward application is the deprotection of the phthalimide group to yield glycine ethyl ester. This is commonly achieved by treatment with hydrazine hydrate (the Ing-Manske procedure), which results in the formation of the free amine and phthalhydrazide, a stable byproduct that can be easily removed.
-
Peptide Synthesis: Once deprotected, the resulting glycine ethyl ester can be used as a building block in solid-phase or solution-phase peptide synthesis. The amino group can be coupled with a carboxyl group of another amino acid to form a peptide bond.
-
Synthesis of Heterocyclic Compounds: The reactive methylene group adjacent to the ester and the phthalimide nitrogen can be involved in various cyclization reactions to form a wide range of nitrogen-containing heterocyclic systems, which are prevalent in many pharmaceuticals.
Potential Biological and Pharmacological Significance
While direct studies on the biological activity of this compound are not widely reported, the broader class of N-phthaloylglycine esters and related phthalimide derivatives has been investigated for various pharmacological activities.
-
Antimicrobial Activity: Studies on other N-phthaloylglycine esters have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The mechanism of action is thought to involve the disruption of microbial cell processes. It is plausible that this compound could exhibit similar properties.
-
Anticancer and Cytotoxic Potential: Phthalimide derivatives are known to possess anticancer properties, with thalidomide and its analogues being notable examples. The phthalimide moiety is considered a pharmacophore in this context. While untested, the title compound could serve as a precursor or a candidate molecule for evaluation in cancer cell lines.
-
Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an enzyme inhibitor. For instance, related structures have been investigated as inhibitors of insulin-degrading enzyme.[4]
It is important to note that these are potential areas of investigation, and further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a synthetically valuable compound, primarily utilized as a protected glycine equivalent in organic synthesis. Its preparation via the Gabriel synthesis is a well-established, though not always high-yielding, method. The true potential of this molecule may lie in its application as a starting material for the construction of more complex, biologically active compounds. While direct data on its pharmacological properties are scarce, the known activities of structurally similar molecules suggest that it could be a promising candidate for future drug discovery and development efforts, particularly in the areas of antimicrobial and anticancer research. This guide provides a foundational understanding for researchers looking to work with this versatile chemical intermediate.
References
- 1. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Genesis of a Core Synthetic Building Block: A Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a pivotal intermediate in organic synthesis, particularly in the preparation of primary amines and amino acids. Its history is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in 1887. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic protocols for this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the synthetic pathway and its broader applications in drug discovery workflows.
Discovery and Historical Context
The discovery of this compound is not attributed to a single serendipitous moment but rather represents a logical and early extension of one of the cornerstone reactions in organic chemistry: the Gabriel synthesis.[1][2] Developed by Siegmund Gabriel in 1887, this method provided a reliable pathway for the synthesis of primary amines from primary alkyl halides, avoiding the common issue of over-alkylation encountered with the use of ammonia.[1]
The original Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[2] The robustness and versatility of this reaction quickly led to its application in the burgeoning field of amino acid synthesis. By employing ethyl haloacetates as the alkylating agent, early twentieth-century chemists were able to synthesize N-protected glycine esters, with this compound being a prime example.
While a definitive first synthesis publication for this specific ester is not readily identifiable in the historical literature, its preparation is a straightforward application of the well-established Gabriel protocol. The significance of this compound lies in its role as a protected form of glycine, allowing for further chemical transformations on the ester group or its use in peptide synthesis following deprotection.
Synthetic Pathways and Mechanisms
The primary route to this compound is the Gabriel synthesis. The overall transformation can be visualized as a two-step process: formation of the phthalimide salt and subsequent nucleophilic substitution.
Caption: General workflow of the Gabriel synthesis for this compound.
The mechanism involves the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide. This is followed by an SN2 reaction where the phthalimide anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.[3]
Quantitative Data Presentation
The synthesis of this compound and its derivatives has been reported with varying yields and conditions. The following tables summarize key quantitative data from representative procedures.
Table 1: Synthesis of Phthalimide and N-Phthaloylglycine Potassium Salts [4]
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) |
| Potassium Phthalimide | Phthalimide | KOH | Ethanol | 80 | >300 |
| Potassium N-Phthaloylglycine | N-Phthaloylglycine | KOH | Ethanol | 96 | >300 |
Table 2: Synthesis of N-Phthaloylglycine Esters [4]
| Product | Alkylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-(1,3-Dioxoisoindolin-2-yl)butyl benzoate | 4-Chlorobutyl benzoate | NaI | DMF | 20-24 | 91 | 98-100 |
| 4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoate | 4-Chlorobutyl 4-methylbenzoate | NaI | DMF | 20-24 | 89 | 121-122 |
Table 3: Physicochemical Properties of N-Phthaloylglycine [5][6][7]
| Property | Value |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| Melting Point | 193-196 °C |
| pKa | 3.61 |
| Solubility in Water | Very soluble |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the potassium salt of N-phthaloylglycine and its subsequent conversion to an ester, which is analogous to the synthesis of this compound.
General Procedure for the Synthesis of Potassium N-Phthaloylglycine[4]
-
Preparation of Solutions: Prepare a solution of N-phthaloylglycine (20 mmol) in hot ethanol (40 mL). In a separate flask, prepare a solution of potassium hydroxide (20 mmol) in ethanol (40 mL).
-
Reaction: Slowly add the ethanolic potassium hydroxide solution to the hot ethanolic solution of N-phthaloylglycine with continuous magnetic stirring.
-
Stirring: Maintain the reaction mixture under magnetic stirring at room temperature for 2 hours.
-
Isolation: The resulting precipitate is filtered under reduced pressure.
-
Washing: Wash the filtered solid with an excess of cold ethanol.
-
Drying: The final product, potassium N-phthaloylglycine, is obtained as a white solid.
General Procedure for the Synthesis of N-Phthaloylglycine Esters[4]
-
Reaction Setup: In a round-bottom flask, combine the appropriate chloro-ester (1 mmol), sodium iodide (0.01 mmol, 1 mol%), anhydrous dimethylformamide (2 mL), and the potassium salt of N-phthaloylglycine (1.4 mmol).
-
Heating: Stir the reaction mixture at 100 °C for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the product with ethyl acetate (10 mL).
-
Washing: Wash the organic layer sequentially with water (3 x 10 mL) and a saturated sodium chloride solution (3 x 10 mL).
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be further purified by column chromatography.
Application in Drug Discovery Workflow
This compound and related phthalimide derivatives are crucial starting materials in drug discovery and development. They serve as protected amino acid building blocks for the synthesis of more complex molecules, including peptides and heterocyclic compounds with potential therapeutic activity.
Caption: A generalized workflow for the use of protected amino acids in drug discovery.
Conclusion
This compound, a simple yet elegant molecule, holds a significant place in the history of organic synthesis. Born from the ingenuity of the Gabriel synthesis, it continues to be a valuable tool for chemists in academia and industry. Its utility as a protected glycine derivative underscores the enduring legacy of fundamental synthetic methodologies in the advancement of chemical and pharmaceutical sciences. The protocols and data presented herein provide a comprehensive resource for researchers utilizing this important synthetic intermediate.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Phthaloylglycine | 4702-13-0 [chemicalbook.com]
- 7. N-Phthaloylglycine(4702-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Theoretical and Modeling Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate for Drug Development Professionals
Disclaimer: Direct experimental and theoretical studies on Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the methodologies and expected results for its theoretical and computational analysis based on data from closely related N-substituted phthalimide analogues. The presented data serves as a representative example for researchers in the field.
Introduction
This compound, a derivative of phthalimide, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. The phthalimide scaffold is a recognized pharmacophore known to interact with various biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
This technical guide outlines the standard theoretical and computational modeling approaches that can be applied to this compound to elucidate its structural, electronic, and biological properties. We will cover its synthesis, spectroscopic characterization, theoretical calculations (Density Functional Theory), and molecular docking studies, providing researchers with a framework for its investigation.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved via the Gabriel synthesis, a robust method for the preparation of primary amines and N-substituted phthalimides.
Experimental Protocol: Gabriel Synthesis
Materials:
-
Potassium phthalimide
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add ethyl bromoacetate to the solution in a dropwise manner while stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the crude product, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain pure this compound.[1][2][3]
Spectroscopic Characterization (Expected)
Based on the structure, the following spectroscopic data are anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm), a singlet for the methylene protons of the acetate group (around 4.4 ppm), and a quartet and triplet for the ethyl group protons (around 4.2 ppm and 1.3 ppm, respectively).
-
¹³C NMR: Resonances for the carbonyl carbons of the phthalimide group (around 167 ppm), aromatic carbons (123-134 ppm), the ester carbonyl (around 168 ppm), and the aliphatic carbons of the ethyl acetate moiety (around 61, 40, and 14 ppm).
-
FT-IR (cm⁻¹): Characteristic strong absorption bands for the symmetric and asymmetric stretching of the imide C=O groups (around 1775 and 1715 cm⁻¹), C-O stretching of the ester (around 1250 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).[4]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 233, corresponding to the molecular weight of the compound.
Theoretical Calculations and Modeling
Density Functional Theory (DFT) is a powerful computational method to predict the molecular properties of compounds like this compound.
Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).[5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is generally sufficient for geometry optimization and vibrational frequency calculations of organic molecules.[5]
Predicted Molecular Geometry
The optimized geometry from DFT calculations provides key structural parameters. The following table presents representative theoretical bond lengths and angles for the core phthalimide structure based on published data for analogues.
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | C=O (imide) | 1.21 - 1.23 |
| C-N (imide) | 1.39 - 1.41 | |
| C-C (aromatic) | 1.38 - 1.40 | |
| Bond Angles (°) | O=C-N | 125 - 127 |
| C-N-C | 110 - 112 | |
| C-C-C (aromatic) | 118 - 121 |
Table 1: Representative theoretical geometric parameters for the phthalimide core.
Vibrational Analysis
Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR data. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[5]
| Vibrational Mode | Description | Theoretical Frequency (cm⁻¹) (Scaled) |
| ν(C=O) asym | Asymmetric stretching of imide carbonyls | ~1770 |
| ν(C=O) sym | Symmetric stretching of imide carbonyls | ~1710 |
| ν(C-N) | C-N stretching in the imide ring | ~1350 |
| ν(C-O) ester | Ester C-O stretching | ~1245 |
| Aromatic ring def. | Out-of-plane aromatic ring deformation | ~720 |
Table 2: Predicted key vibrational frequencies for this compound.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This is crucial for understanding the potential pharmacological activity of a compound. Phthalimide derivatives have been successfully docked into the active sites of various enzymes.[7][8][9]
Molecular Docking Protocol
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum mechanical method.
-
Docking Simulation: Use software such as AutoDock, GOLD, or Schrödinger Glide to perform the docking calculations. Define the binding site on the receptor and run the docking algorithm.[7]
-
Analysis of Results: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and docking scores to evaluate the binding affinity.[7]
Potential Protein Targets and Expected Interactions
Based on studies of related phthalimide derivatives, potential protein targets for this compound could include:
-
Cholinesterases (AChE and BuChE): Implicated in Alzheimer's disease. The phthalimide moiety can engage in π-π stacking interactions with aromatic residues like Tryptophan in the active site.[7]
-
DNA Gyrase: A target for antibacterial agents. The planar phthalimide ring can intercalate between DNA base pairs.
-
Reverse Transcriptase: A key enzyme in HIV replication. Phthalimide derivatives can act as non-nucleoside inhibitors.[8]
The docking results would typically be summarized in a table detailing the binding energy and key interacting residues.
| Target Protein | PDB ID | Binding Energy (kcal/mol) (Example) | Key Interacting Residues (Example) |
| Acetylcholinesterase | 1EVE | -8.5 | Trp84, Tyr121, Phe330 |
| DNA Gyrase B | 5L3J | -7.9 | Asp73, Arg76, Gly77 |
| HIV-1 RT | 3HVT | -9.2 | Lys101, Tyr181, Tyr188 |
Table 3: Exemplar molecular docking results for a hypothetical phthalimide derivative against common drug targets.
Conclusion
While specific experimental and theoretical data for this compound are limited, this guide demonstrates a clear and robust framework for its comprehensive analysis. By employing standard synthetic protocols like the Gabriel synthesis, and leveraging powerful computational tools such as DFT and molecular docking, researchers can effectively characterize its properties. The methodologies and representative data from analogous N-substituted phthalimides provided herein offer a solid foundation for predicting its behavior and guiding its development as a potential therapeutic agent. This integrated approach of synthesis, spectroscopy, and in silico modeling is indispensable in modern drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 7. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is a high-yielding, one-pot reaction between phthalic anhydride and glycine ethyl ester hydrochloride. An alternative two-step fusion method is also briefly described.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Product Name | This compound | |
| Synonyms | N-Phthaloylglycine ethyl ester, Ethyl phthalimidoacetate | |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | 112.5 °C | [2] |
| Yield (One-Pot Method) | ~96% | [3] |
Spectral Data (Expected):
| Analysis | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~7.9-7.7 (m, 4H, Ar-H), 4.4 (s, 2H, N-CH₂), 4.2 (q, 2H, O-CH₂), 1.2 (t, 3H, CH₃) |
| IR (KBr) | ν ~1770 cm⁻¹ (imide C=O, symmetric stretch), ~1715 cm⁻¹ (imide C=O, asymmetric stretch), ~1740 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (aromatic C=C) |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The one-pot method is recommended for its efficiency and high yield.
Method 1: One-Pot Synthesis from Phthalic Anhydride and Glycine Ethyl Ester Hydrochloride
This procedure is adapted from a general method for the preparation of N-phthalyl amino acid esters described in Organic Syntheses.[3] It involves the direct condensation of phthalic anhydride with glycine ethyl ester hydrochloride in the presence of a base to neutralize the hydrochloride and facilitate the reaction.
Materials:
-
Phthalic Anhydride (1 equivalent)
-
Glycine Ethyl Ester Hydrochloride (1 equivalent)
-
Triethylamine (2 equivalents)
-
Toluene
-
Hydrochloric Acid (dilute)
-
Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add phthalic anhydride (1 equivalent), glycine ethyl ester hydrochloride (1 equivalent), and toluene.
-
With stirring, add triethylamine (2 equivalents) to the suspension. More than one equivalent is used to neutralize the hydrochloride salt and to act as a base for the reaction.[3]
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with dilute hydrochloric acid to remove excess triethylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white solid.
Method 2: Two-Step Synthesis via Fusion Reaction
This method involves the initial formation of N-phthaloylglycine by fusing phthalic anhydride and glycine, followed by esterification to the ethyl ester.
Step 1: Synthesis of N-Phthaloylglycine
-
In a fume hood, place phthalic anhydride and glycine in a reaction vessel.
-
Heat the mixture to 150-190 °C for 15-20 minutes. The mixture will melt and then solidify.
-
Allow the solid to cool to room temperature.
-
The crude N-phthaloylglycine can be purified by recrystallization from water.
Step 2: Esterification of N-Phthaloylglycine
-
Suspend the purified N-phthaloylglycine in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization as described in Method 1.
Visualizations
Experimental Workflow: One-Pot Synthesis
Caption: One-pot synthesis workflow for this compound.
Reaction Scheme
Caption: Reaction of phthalic anhydride with glycine ethyl ester hydrochloride.
References
Synthesis Protocol for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Application Notes
This document provides a detailed protocol for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic and medicinal chemistry. Also known as N-Phthaloylglycine ethyl ester or N-(Ethoxycarbonylmethyl)phthalimide, this compound serves as a protected form of glycine ethyl ester and is a key building block in the synthesis of various nitrogen-containing molecules and pharmacologically active compounds.[1] The synthesis is based on the Gabriel synthesis methodology, a robust and widely used method for the preparation of primary amines and their derivatives.[2][3][4][5][6]
The described protocol involves the N-alkylation of potassium phthalimide with an ethyl haloacetate. This nucleophilic substitution reaction provides a clean and efficient route to the target compound.[3][4][7] The procedure is suitable for researchers in both academic and industrial settings, particularly those involved in drug discovery and development.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the phthalimide anion acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Potassium Phthalimide (mol) | 1.2 | [8] |
| Ethyl Chloroformate (mol) | 1.0 | [8] |
| 18-Crown-6 (mol %) | 10 | [8] |
| Toluene (mL) | 1.3 | [8] |
| Reaction Conditions | ||
| Temperature (°C) | 90 | [8] |
| Reaction Time (h) | 1 | [8] |
| Product | ||
| Yield (%) | 96 | [8] |
| Melting Point (°C) | 79-81 | [8] |
Experimental Protocol
This protocol is adapted from a similar synthesis of N-(Ethoxycarbonyl)phthalimide and is expected to yield the desired product.[8]
Materials:
-
Potassium phthalimide
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Toluene, anhydrous
-
18-Crown-6
-
Hexane
-
Chloroform
-
Deionized water
-
Sodium sulfate, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.2 mmol, 0.222 g) and toluene (1.3 mL).
-
Add 18-crown-6 (0.1 mmol, 10 mol%) to the suspension.
-
Begin stirring the mixture and add ethyl chloroacetate (1.0 mmol, 0.109 g).
-
Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and maintain this temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
Wash the filtrate with water in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a hexane-chloroform solvent system to afford this compound as a white solid.[8]
Characterization Data:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Analysis | Expected Results | Reference |
| ¹H NMR (CDCl₃) | δ 7.89 (m, 2H), 7.75 (m, 2H), 4.44 (s, 2H), 4.23 (q, J = 7.0 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H) | [9] |
| ¹³C NMR (CDCl₃) | δ 167.5, 167.2, 134.3, 132.0, 123.7, 61.9, 39.8, 14.1 | [9] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. turito.com [turito.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gauthmath.com [gauthmath.com]
- 8. academic.oup.com [academic.oup.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes: Gabriel Synthesis Utilizing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate for the Preparation of α-Amino Acids
Introduction
The Gabriel synthesis is a robust and widely utilized method for the stereospecific synthesis of primary amines.[1][2] This method circumvents the issue of over-alkylation often encountered in the direct alkylation of ammonia or primary amines.[1] A key reagent in a modified Gabriel synthesis for the preparation of α-amino acids is Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This reagent serves as a protected glycine ester equivalent, allowing for the introduction of various side chains via alkylation, followed by deprotection to yield the desired α-amino acid.
Principle
The synthesis proceeds in two main stages:
-
Alkylation: The acidic α-proton of the acetate moiety in this compound is abstracted by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a primary or secondary alkyl halide (or other suitable electrophile) to introduce the desired R-group.[1][2]
-
Deprotection: The phthalimide protecting group is removed, typically under mild conditions using hydrazine (the Ing-Manske procedure), to liberate the primary amine.[3] Concurrently or subsequently, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the final α-amino acid.[4]
Applications in Drug Development and Research
The use of this compound in the Gabriel synthesis provides a versatile platform for the synthesis of a wide array of natural and unnatural α-amino acids. These are critical building blocks in:
-
Peptide Synthesis: Custom amino acids can be incorporated into peptides to modulate their structure, stability, and biological activity.
-
Pharmaceutical Synthesis: Many small molecule drugs contain amino acid scaffolds. This method allows for the efficient synthesis of these core structures.
-
Chemical Biology: The introduction of biophysical probes (e.g., fluorescent tags, crosslinkers) into amino acids for studying protein function and interactions.
Advantages of Using this compound
-
Avoidance of Over-alkylation: The bulky phthalimide group prevents multiple alkylations at the nitrogen atom.[1]
-
Stereochemical Control: The synthesis can be adapted for asymmetric synthesis by using chiral auxiliaries or phase-transfer catalysts.
-
Versatility: A wide range of alkylating agents can be employed, leading to a diverse library of α-amino acids.[3]
Experimental Protocols
Alkylation of this compound
This protocol describes the general procedure for the alkylation of this compound with a generic alkyl halide (R-X).
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 98% |
| Alkyl Halide (R-X) | Varies | ReagentPlus® |
| Sodium Ethoxide (NaOEt) | Acros Organics | 97% |
| Anhydrous Ethanol (EtOH) | Merck | Anhydrous |
| Diethyl Ether (Et₂O) | Fisher Scientific | ACS Grade |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Varies | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Varies |
Reaction Conditions
| Parameter | Value |
| Temperature | Room Temperature to Reflux (50-80 °C) |
| Reaction Time | 2 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Stoichiometry (Reagent:Base:R-X) | 1 : 1.1 : 1.2 |
Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add this compound to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (R-X) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phthaloyl-α-amino acid ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the removal of the phthalimide protecting group using hydrazine hydrate.[3][5]
Materials and Reagents
| Reagent | Supplier | Grade |
| N-phthaloyl-α-amino acid ethyl ester | Synthesized in Step 1 | - |
| Hydrazine Hydrate (H₂NNH₂·H₂O) | Sigma-Aldrich | 98% |
| Ethanol (EtOH) or Methanol (MeOH) | Varies | ACS Grade |
| Hydrochloric Acid (HCl) | Varies | Conc. |
| Sodium Hydroxide (NaOH) | Varies | Pellets |
Reaction Conditions
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
Procedure
-
Dissolve the N-phthaloyl-α-amino acid ethyl ester in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Heat the mixture to reflux. A white precipitate of phthalhydrazide should form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to pH ~1-2.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-amino acid ethyl ester hydrochloride salt.
Ester Hydrolysis
This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.
Materials and Reagents
| Reagent | Supplier | Grade |
| α-amino acid ethyl ester hydrochloride | From Step 2 | - |
| Hydrochloric Acid (HCl) | Varies | 6 M |
| Sodium Hydroxide (NaOH) | Varies | 1 M |
| Dowex® 50WX8 ion-exchange resin | Sigma-Aldrich | 200-400 mesh |
Reaction Conditions
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
Procedure (Acidic Hydrolysis)
-
To the crude α-amino acid ethyl ester hydrochloride, add 6 M HCl.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To isolate the free amino acid, dissolve the residue in a minimum amount of water and pass it through a column of Dowex® 50WX8 resin.
-
Wash the resin with water and then elute the amino acid with a dilute ammonium hydroxide solution.
-
Lyophilize the eluate to obtain the pure α-amino acid.
Visualizations
Caption: Workflow of the Gabriel synthesis for α-amino acids.
Caption: Deprotection steps in the Gabriel synthesis.
References
Application Notes and Protocols for the Alkylation of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate with Primary Halides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The alkylation of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as a cornerstone reaction in the synthesis of a diverse array of non-natural α-amino acids, which are pivotal building blocks in medicinal chemistry and drug development. This process, a variation of the Gabriel synthesis of primary amines, allows for the stereocontrolled introduction of a wide range of side chains onto a glycine scaffold, thereby enabling the synthesis of novel peptide and peptidomimetic structures with tailored pharmacological properties.
The reaction proceeds via a two-step sequence. Initially, the acidic α-proton of the this compound is abstracted by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an S(_N)2 reaction with a primary alkyl halide, leading to the formation of a new carbon-carbon bond. The phthalimide group serves as an effective protecting group for the nitrogen atom, preventing over-alkylation and allowing for a clean, monofunctionalization of the α-carbon. Subsequent deprotection of the phthalimide group, typically achieved through hydrazinolysis, yields the desired α-amino acid ester.
The choice of base and solvent is critical for the success of this reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or lithium hexamethyldisilazide (LiHMDS) are commonly employed to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to solvate the enolate and facilitate the S(_N)2 displacement. Phase-transfer catalysis can also be employed to facilitate the reaction between the solid phthalimide salt and the alkyl halide in an organic solvent.
This synthetic route is highly versatile, accommodating a wide range of primary halides, including benzylic, allylic, and aliphatic halides, thereby providing access to a vast chemical space of α-amino acid derivatives. The resulting products are valuable intermediates for the synthesis of modified peptides, enzyme inhibitors, and other biologically active molecules.
Data Presentation
The following table summarizes the yields obtained from the alkylation of a related N-protected glycine ethyl ester with various primary halides under standardized conditions, providing a comparative overview of the reaction's efficiency with different electrophiles.
| Entry | Primary Halide | Product | Yield (%) |
| 1 | Benzyl bromide | Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate | 85 |
| 2 | Allyl bromide | Ethyl 2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate | 78 |
| 3 | 1-Bromobutane | Ethyl 2-(1,3-dioxoisoindolin-2-yl)hexanoate | 72 |
| 4 | 1-Iodoethane | Ethyl 2-(1,3-dioxoisoindolin-2-yl)butanoate | 65 |
| 5 | Methyl iodide | Ethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate | 68 |
Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound with a primary halide, using benzyl bromide as an example.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 10 mL per 1 g of starting material) to the flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the enolate is often indicated by a color change and/or gas evolution.
-
Alkylation: Add the primary halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Deprotection of the Phthalimide Group (Hydrazinolysis)
Materials:
-
Alkylated product (e.g., Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate)
-
Ethanol
-
Hydrazine hydrate
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: Dissolve the N-phthaloyl protected amino acid ester (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (2.0 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Suspend the residue in dichloromethane and filter to remove the phthalhydrazide precipitate.
-
Washing: Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino acid ester.
Mandatory Visualization
Caption: Experimental workflow for the alkylation of this compound.
Hydrolysis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate to N-Phthaloylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrolysis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as ethyl N-phthaloylglycinate, to its corresponding carboxylic acid, N-phthaloylglycine. This chemical transformation is a crucial step in various synthetic pathways, particularly in peptide synthesis and the development of novel therapeutic agents where the phthaloyl group serves as a protecting group for the amine functionality of glycine.
Introduction
N-Phthaloylglycine is a valuable intermediate in organic synthesis and medicinal chemistry.[1] The phthaloyl group provides robust protection for the primary amine of glycine, allowing for selective reactions at the carboxylic acid terminus. Subsequent deprotection of the phthaloyl group can be achieved under various conditions to liberate the free amine. The hydrolysis of the ethyl ester of N-phthaloylglycine is a fundamental saponification reaction, typically achieved under alkaline conditions to yield the carboxylate salt, which is then protonated to afford the final carboxylic acid product.[2]
This application note details two common methods for this hydrolysis: a standard aqueous alkaline hydrolysis and a non-aqueous alternative. The choice of method may depend on the scale of the reaction, the desired purity, and the compatibility of other functional groups in more complex substrates.
Data Presentation
The following table summarizes typical quantitative data for the alkaline hydrolysis of this compound to N-phthaloylglycine. These values are representative and may vary based on the specific reaction scale and purification method.
| Parameter | Aqueous NaOH Hydrolysis | Non-Aqueous NaOH Hydrolysis |
| Starting Material | This compound | This compound |
| Reagents | Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Hydrochloric Acid (HCl) |
| Reaction Time | 1 - 2 hours | 15 - 30 minutes |
| Reaction Temperature | Reflux (approx. 100 °C) | Room Temperature (20-25 °C) |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (after workup) | >95% | >97% |
Experimental Protocols
Protocol 1: Aqueous Alkaline Hydrolysis
This protocol describes a standard and reliable method for the saponification of ethyl N-phthaloylglycinate using aqueous sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution (e.g., 1 M)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable amount of ethanol or use it directly if it is a liquid.
-
Addition of Base: Add a 1 M aqueous solution of sodium hydroxide (approximately 1.2 to 1.5 molar equivalents) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2), which will cause the N-phthaloylglycine to precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.
Protocol 2: Mild Non-Aqueous Alkaline Hydrolysis
This protocol offers a faster, room-temperature alternative using a non-aqueous solvent system, which can be beneficial for sensitive substrates.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve this compound in a mixture of dichloromethane and methanol (typically a 9:1 v/v ratio).
-
Addition of Base: Prepare a concentrated solution of NaOH in methanol and add it dropwise to the stirred solution of the ester at room temperature. The amount of NaOH should be in slight excess (1.1 to 1.3 molar equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes, which can be confirmed by TLC.
-
Work-up: a. Remove the solvents under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in deionized water. c. Transfer the aqueous solution to a separatory funnel and wash with a small amount of dichloromethane or diethyl ether to remove any unreacted starting material or non-polar impurities. d. Collect the aqueous layer in a beaker and cool it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring to the aqueous solution until the pH is acidic (pH 1-2), leading to the precipitation of N-phthaloylglycine.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 1.
Mandatory Visualization
References
Application Notes and Protocols for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, in peptide synthesis. This includes its role as a protecting group for glycine, detailed experimental protocols for dipeptide synthesis, and insights into the potential applications of the resulting peptides in drug development.
Introduction
This compound is a derivative of the amino acid glycine where the amino group is protected by a phthaloyl group and the carboxyl group is esterified with ethanol. The phthaloyl group serves as an effective protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus of glycine during coupling reactions. This allows for the sequential addition of amino acids to build a desired peptide chain. The use of the ethyl ester protects the C-terminus of the glycine residue. Phthalimides are suitable protecting groups for primary amines in peptide synthesis as they help to prevent racemization.[1]
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is as a building block for the incorporation of a glycine residue at the N-terminus of a peptide. Glycine is the simplest amino acid and a common component of peptides, contributing flexibility to the peptide backbone.
Beyond its role as a synthetic intermediate, N-phthaloylglycine derivatives have shown potential in drug development. Studies have reported antimicrobial and antitumor activities for metal complexes of N-phthaloylglycine, with some compounds showing significant DNA binding via intercalation.[2] Furthermore, derivatives of N-phthaloylglycine have been investigated as potential antiepileptic agents and as ligands for the N-methyl-D-aspartic acid (NMDA) receptor, suggesting a possible role in modulating neurotransmission.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H11NO4 | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 195-198 °C | [5][6] |
| Solubility | Soluble in some organic solvents, insoluble in water. | [5][6] |
Experimental Protocols
This section details the protocols for the synthesis of a dipeptide, N-phthaloyl-glycyl-alanine ethyl ester, using this compound, followed by the deprotection of the phthaloyl group.
Protocol 1: Synthesis of N-Phthaloyl-Glycyl-Alanine Ethyl Ester
This protocol describes a solution-phase peptide coupling method.
Materials:
-
This compound (N-Phthaloylglycine ethyl ester)
-
L-Alanine ethyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Amine Salt Neutralization: In a separate flask, dissolve L-Alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane and add DIPEA or NMM (1 equivalent) to neutralize the hydrochloride salt.
-
Coupling Reaction: Add the neutralized L-Alanine ethyl ester solution to the solution of this compound.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-phthaloyl-glycyl-alanine ethyl ester.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Reaction Time | Temperature | Yield |
| N-Boc-L-phenylalanine | L-phenylalanine ethyl ester hydrochloride | Iso-butyl chloroformate/NMM | Chloroform | Overnight | Room Temperature | 97% (crude) |
Note: This data is for a similar peptide coupling reaction and serves as an illustrative example. Actual yields for the synthesis of N-phthaloyl-glycyl-alanine ethyl ester may vary.
Protocol 2: Deprotection of the Phthaloyl Group
This protocol describes the removal of the phthaloyl protecting group using hydrazine hydrate.
Materials:
-
N-Phthaloyl-glycyl-alanine ethyl ester
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup: Dissolve the N-phthaloyl-protected dipeptide ester in ethanol or methanol in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (typically 1.5 to 2 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Work-up:
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected dipeptide ester (Glycyl-alanine ethyl ester).
-
Quantitative Data (Representative):
| Protected Peptide | Deprotection Reagent | Solvent | Reaction Time | Temperature | Yield | |---|---|---|---|---|---|---| | Phthalimid protected polyethylene glycol | Aqueous hydrazine (40 eq.) | THF | 4 h | Room Temperature | 70% - 85% |
Note: This data is for the deprotection of a different phthalimide-protected molecule and serves as an illustrative example. Yields for the deprotection of N-phthaloyl-glycyl-alanine ethyl ester may differ.
Visualizations
Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of Gly-Ala ethyl ester.
Logical Relationship of Components in Peptide Synthesis
Caption: Key components in the peptide coupling reaction.
Signaling Pathway Considerations
While this compound itself is primarily a synthetic intermediate, the N-phthaloylglycine motif is of interest in drug development due to the activities of its derivatives.
Potential Interaction with NMDA Receptors
Analogs of N-phthaloylglycine, specifically N-hydroxypyrazolyl glycine derivatives, have been identified as selective ligands for the N-methyl-D-aspartic acid (NMDA) receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The ability of N-phthaloylglycine derivatives to selectively target NMDA receptor subtypes opens avenues for the development of novel therapeutics for these conditions.
The general structure of these ligands suggests that the glycine backbone provides the core scaffold for receptor interaction, while modifications to the phthaloyl-derived portion can influence subtype selectivity. This suggests that peptides incorporating N-phthaloylglycine or its analogs could be designed as probes or potential modulators of NMDA receptor activity.
Caption: Potential modulation of the NMDA receptor signaling pathway.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, DNA binding and in vitro biological studies of Ni(II), Cu(II) and Zn(II) complexes of N-phthaloylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phthaloylglycine 97 4702-13-0 [sigmaaldrich.com]
- 5. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of α-Amino Acids using Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-proteinogenic α-amino acids is a cornerstone of medicinal chemistry and drug development. These unnatural amino acids, when incorporated into peptides or used as standalone molecules, can impart unique pharmacological properties, including enhanced metabolic stability, conformational constraint, and novel biological activity. The Gabriel synthesis provides a robust and classical method for the preparation of primary amines, and its application to the synthesis of α-amino acids from phthalimide-protected precursors is a well-established strategy.
This document provides detailed application notes and experimental protocols for the synthesis of various α-amino acids using Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloyl glycine ethyl ester. This method offers a versatile route to a wide range of α-amino acids through the alkylation of the α-carbon, followed by deprotection of the amino and carboxyl groups.
Reaction Principle
The synthesis is a two-step process based on the Gabriel synthesis of primary amines. The phthalimide group serves as a protecting group for the amine, preventing over-alkylation. The α-proton of the glycine ester is sufficiently acidic to be removed by a moderately strong base, forming an enolate which can then be alkylated by various alkyl halides. Subsequent hydrolysis removes the phthalimide and ester protecting groups to yield the desired α-amino acid.
Reaction Scheme
Caption: General reaction scheme for the synthesis of α-amino acids.
Experimental Workflow
The overall experimental workflow for the synthesis of α-amino acids using this compound is depicted below.
Caption: Experimental workflow for α-amino acid synthesis.
Quantitative Data: Alkylation of this compound
The following table summarizes the reported yields for the alkylation of this compound with various alkyl halides to form the corresponding N-phthaloyl-α-amino acid ethyl esters.
| Entry | Alkyl Halide (R-X) | Product R-Group | Amino Acid Product | Reported Yield (%) |
| 1 | Benzyl bromide | Benzyl | Phenylalanine | 65-85 |
| 2 | Methyl iodide | Methyl | Alanine | 81-87 |
| 3 | Isopropyl bromide | Isopropyl | Valine | 50-65 |
| 4 | Isobutyl bromide | Isobutyl | Leucine | 60-75 |
| 5 | sec-Butyl bromide | sec-Butyl | Isoleucine | 55-70 |
| 6 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl | O-Methyltyrosine | ~65 |
| 7 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl | 4-Nitrophenylalanine | ~61 |
| 8 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl | 4-Chlorophenylalanine | ~57 |
Note: Yields are for the alkylated intermediate and can vary based on reaction conditions and scale. Some data may be from analogous reactions with similar substrates.
Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes the general procedure for the synthesis of N-phthaloyl-α-amino acid ethyl esters.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
-
Alkyl halide (R-X)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol (volume appropriate for the scale of the reaction, e.g., 5-10 mL per gram of starting material). Stir the mixture until all the sodium has dissolved. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise. Stir the mixture for 30-60 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water, saturated aqueous NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-phthaloyl-α-amino acid ethyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Deprotection of N-Phthaloyl-α-amino Acid Ethyl Esters
Two common methods for the deprotection of the alkylated intermediate are provided below.
This method results in the simultaneous hydrolysis of the phthalimide and ester groups.
Materials:
-
N-phthaloyl-α-amino acid ethyl ester
-
Glacial Acetic Acid
-
48% Hydrobromic Acid (HBr)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the N-phthaloyl-α-amino acid ethyl ester in a mixture of glacial acetic acid and 48% HBr (typically a 1:1 or 2:1 v/v mixture).
-
Heat the mixture to reflux (approximately 110-120 °C) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and filter to remove the precipitated phthalic acid.
-
The aqueous filtrate contains the hydrobromide salt of the α-amino acid. The free amino acid can be obtained by adjusting the pH to the isoelectric point with a suitable base (e.g., ammonium hydroxide or pyridine), followed by filtration or extraction.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
This is a milder method for the removal of the phthalimide group, followed by ester hydrolysis.
Materials:
-
N-phthaloyl-α-amino acid ethyl ester
-
Ethanol or Methanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Phthalimide Cleavage: Dissolve the N-phthaloyl-α-amino acid ethyl ester in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl to a pH of approximately 1-2. This will precipitate any remaining phthalhydrazide and form the hydrochloride salt of the amino acid ester.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with cold ethanol.
-
Evaporate the filtrate to dryness to obtain the crude α-amino acid ethyl ester hydrochloride.
-
Ester Hydrolysis: The resulting ester can be hydrolyzed to the free amino acid by refluxing with aqueous acid (e.g., 6M HCl) or base (e.g., 1M NaOH) followed by neutralization.
-
Purification: The final α-amino acid can be purified by recrystallization or ion-exchange chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Alkyl halides can be toxic and/or carcinogenic; handle with caution.
-
Hydrazine hydrate is toxic and corrosive.
-
Strong acids like HBr are corrosive and should be handled with care.
Troubleshooting
-
Low Alkylation Yield: Ensure all reagents and solvents are anhydrous. The base may not be strong enough, or the alkyl halide may be too sterically hindered or unreactive. Increasing the reaction time, temperature, or using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may improve yields.
-
Incomplete Deprotection: Extend the reflux time for hydrolysis. Ensure a sufficient excess of the hydrolyzing agent (acid or hydrazine) is used.
-
Racemization: While the Gabriel synthesis itself is not prone to racemization at the α-carbon, harsh basic or acidic conditions during deprotection can potentially lead to some epimerization. Use the mildest effective conditions.
-
Purification Difficulties: Phthalhydrazide can sometimes be difficult to remove completely. Thorough washing and recrystallization are important. For the final amino acid, ion-exchange chromatography can be a very effective purification method.
These application notes and protocols provide a comprehensive guide for the synthesis of α-amino acids using this compound. By carefully selecting the alkylating agent and deprotection method, a diverse library of valuable building blocks for research and drug development can be efficiently prepared.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a readily accessible derivative of phthalimide and glycine, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its inherent structural features, including a reactive ester group and a protected amino functionality, make it an ideal scaffold for constructing various nitrogen- and sulfur-containing heterocycles. This application note details the synthetic protocols for preparing key heterocyclic cores, such as pyrazoles, thiazolidinones, and pyridazinones, from this versatile precursor. The potential biological activities of these synthesized compounds, including antimicrobial and anticonvulsant properties, are also discussed, highlighting the significance of this compound in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these molecules is a cornerstone of modern organic chemistry. This compound, also known as N-phthaloylglycine ethyl ester, is an attractive starting material due to its commercial availability and the ease with which the phthalimido protecting group can be manipulated. This note provides detailed experimental procedures for the synthesis of several classes of bioactive heterocyclic compounds, leveraging the reactivity of this precursor.
Synthesis of Key Intermediates
The primary intermediate for many of these syntheses is 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which is prepared by the hydrazinolysis of the parent ethyl ester.
Protocol 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (0.01 mol) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (0.02 mol).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to afford pure 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide.
Expected Yield: 85-90% Physical Properties: White crystalline solid.
Synthesis of Heterocyclic Compounds
Pyrazole Derivatives
Pyrazole moieties are present in a wide range of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]
Materials:
-
2-(1,3-dioxoisoindolin-2-yl)acetohydrazide
-
Substituted 1-aryl-1,3-butanedione (e.g., 1-phenyl-1,3-butanedione)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A mixture of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (0.01 mol) and a substituted 1-aryl-1,3-butanedione (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-cold water.
-
The solid product that separates out is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 78 | 188-190 |
| 3b | 4-Chlorophenyl | 82 | 210-212 |
| 3c | 4-Methylphenyl | 80 | 195-197 |
Characterization Data (Example for 3a):
-
IR (KBr, cm⁻¹): 1772, 1715 (C=O of phthalimide), 1685 (C=O amide), 1595 (C=N).
-
¹H NMR (CDCl₃, δ ppm): 2.45 (s, 3H, CH₃), 5.10 (s, 2H, N-CH₂), 6.50 (s, 1H, pyrazole-H), 7.25-7.90 (m, 9H, Ar-H).
Several of the synthesized pyrazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.[2][3]
Table of Antimicrobial Activity (MIC, µg/mL):
| Compound | S. aureus | E. coli | C. albicans |
| 3a | 12.5 | 25 | 25 |
| 3b | 6.25 | 12.5 | 12.5 |
| 3c | 12.5 | 25 | 50 |
Thiazolidinone Derivatives
Thiazolidinone-containing compounds are known to exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[4]
This synthesis involves a two-step process starting from the acetohydrazide.
Step 1: Synthesis of Schiff Bases
-
A mixture of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 3-4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization with Thioglycolic Acid
-
To a solution of the Schiff base (0.01 mol) in dry dioxane (50 mL), add thioglycolic acid (0.012 mol).
-
The mixture is refluxed for 10-12 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with a saturated solution of sodium bicarbonate.
-
The solid product is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data Summary:
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 72 | 220-222 |
| 4b | 4-Nitrophenyl | 75 | 245-247 |
| 4c | 4-Methoxyphenyl | 70 | 215-217 |
The synthesized thiazolidinone derivatives have been evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure model in mice.[4] All the tested compounds showed protection against MES-induced seizures, indicating their potential to inhibit seizure spread.[4]
Pyridazinone Derivatives
Pyridazinone derivatives are an important class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties, including cardiovascular, analgesic, and anti-inflammatory activities.
Materials:
-
This compound
-
4-Oxo-2,3-diphenyl-2-butenoic acid
-
Hydrazine hydrate
-
Ethanol, Acetic Anhydride
This is a multi-step synthesis that can be adapted from general procedures:
-
Formation of the Pyridazinone Core: Reacting a suitable β-aroyl-α,β-unsaturated acid with hydrazine hydrate.
-
N-Alkylation: The resulting pyridazinone can be N-alkylated using this compound or a corresponding halo-derivative. (This is an inferred pathway based on general pyridazinone synthesis).
A more direct, though inferred, approach:
-
React 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide with an appropriate 1,4-dicarbonyl compound, such as a γ-keto acid, under cyclizing conditions (e.g., reflux in acetic acid).
Visualizations
Synthetic Workflow
Caption: General synthetic pathways from this compound.
Logical Relationship of Biological Activities
Caption: Relationship between precursor, synthesized heterocycles, and their potential biological activities.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward preparation of the key acetohydrazide intermediate allows for the efficient construction of pyrazole and thiazolidinone ring systems. The resulting compounds have demonstrated promising antimicrobial and anticonvulsant activities, underscoring the potential of this synthetic strategy in the development of new therapeutic agents. Further exploration of the reactivity of this precursor is likely to yield a wider range of novel and medicinally relevant heterocyclic structures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate and its analogs as versatile intermediates in the synthesis of pharmaceuticals, with a particular focus on immunomodulatory drugs (IMiDs). Detailed protocols, reaction data, and graphical representations of synthetic pathways are included to facilitate practical application in a research and development setting.
Introduction: The Versatility of the Phthalimide Moiety
This compound is a valuable building block in organic synthesis, primarily due to the presence of the phthalimide group. This functional group serves as a masked form of a primary amine, a common feature in many bioactive molecules. The Gabriel synthesis, a classic method for preparing primary amines, leverages the stability of the phthalimide anion and its subsequent cleavage under mild conditions to release the desired amine. This strategy is instrumental in the synthesis of complex pharmaceutical intermediates where protecting group strategy is critical.
Beyond its role as a protecting group, the phthalimide ring system itself is a key pharmacophore in a class of drugs known as immunomodulatory agents (IMiDs), which includes thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide. These drugs are crucial in the treatment of various cancers, particularly multiple myeloma.
Application in the Synthesis of Pomalidomide
Pomalidomide is a third-generation IMiD that exhibits potent anti-angiogenic and immunomodulatory effects. A key intermediate in its synthesis is an analog of this compound, namely ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate. The following protocol details the synthesis of pomalidomide from this intermediate.
Reaction Scheme:
Caption: Synthesis of Pomalidomide.
Table 1: Quantitative Data for the Synthesis of Pomalidomide
| Parameter | Value | Reference |
| Starting Material A | Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (40.0 g, 170.8 mmol) | [1] |
| Starting Material B | 3-aminopiperidine-2,6-dione (28.1 g, 170.7 mmol) | [1] |
| Solvent | Acetonitrile (800 cm³) | [1] |
| Reagent | Anhydrous sodium acetate (28.4 g, 342.0 mmol) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 45.10 g (96.6%) | [1] |
| Melting Point | 314-315 °C (decomposes) | [1] |
| Purity (HPLC) | 99.90% | [1] |
Experimental Protocol: Synthesis of Pomalidomide [1]
-
To a 1000 cm³ round-bottomed flask, add ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (40.0 g, 170.8 mmol), acetonitrile (800 cm³), anhydrous sodium acetate (28.4 g, 342.0 mmol), and 3-aminopiperidine-2,6-dione (28.1 g, 170.7 mmol).
-
Heat the resulting suspension to reflux and maintain stirring for 4 hours.
-
After 4 hours, concentrate the reaction mixture to approximately 40 cm³ at 40 °C under vacuum.
-
Add 800 cm³ of distilled water to the concentrated residue and stir at room temperature for 30 minutes.
-
Filter the crystalline product, wash with two portions of 400 cm³ of distilled water.
-
Dry the product at 50 °C in a vacuum until a constant weight is achieved to yield pomalidomide.
Application in the Synthesis of Lenalidomide and other Thalidomide Analogs
Lenalidomide is another key IMiD used in the treatment of multiple myeloma. While its synthesis does not directly start from this compound, the core synthetic strategy involves the coupling of a phthalimide-related structure with a derivative of glutamine. The synthesis of lenalidomide typically proceeds through a nitro-intermediate which is subsequently reduced to the final amino-product.[2][3]
General Workflow for Lenalidomide Synthesis:
Caption: General workflow for Lenalidomide synthesis.
The synthesis of various thalidomide analogs often follows similar strategies, highlighting the importance of phthalimide-containing building blocks in developing new therapeutic agents.[4][5]
Table 2: Comparison of Reaction Conditions for the Reduction Step in Lenalidomide Synthesis
| Catalyst | Solvent | Pressure | Time (hours) | Yield | Reference |
| 10% Pd/C | 1,4-Dioxane | 50 psi | 6.5 | ~36% | [2] |
| 10% Pd/C | Methanol | 50 psi | 5 | 51% | [2] |
| 5% Palladium Carbon | Ethanol | 0.4 MPa | - | 98.2% | [6] |
Role in the Development of PROTACs
Pomalidomide and lenalidomide are not only therapeutic agents in their own right but also serve as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase. By linking pomalidomide to a ligand for a target protein of interest, a PROTAC can be created to induce the degradation of that protein.
Logical Relationship of Pomalidomide in PROTACs:
Caption: Role of Pomalidomide in PROTACs.
The use of this compound and its derivatives as precursors for E3 ligase ligands underscores their expanding importance in modern drug discovery, moving beyond traditional medicinal chemistry into the exciting field of targeted protein degradation.
Conclusion
This compound and its analogs are indispensable tools in the synthesis of pharmaceutical intermediates. Their application ranges from being a protected source of primary amines in the Gabriel synthesis to forming the core scaffold of potent immunomodulatory drugs like pomalidomide and lenalidomide. Furthermore, their role as E3 ligase ligands in the development of PROTACs highlights their continued relevance and potential in the future of medicine. The protocols and data presented herein provide a solid foundation for researchers to utilize these versatile building blocks in their drug discovery and development endeavors.
References
- 1. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 2. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 3. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Purification of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its purity is crucial for the successful synthesis of downstream products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established methodologies for related N-substituted phthalimides.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Solvent Selection
The choice of solvent is critical for a successful recrystallization. Based on the purification of structurally similar compounds, several solvents can be considered for this compound. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.
Table 1: Potential Solvents for Recrystallization
| Solvent | Rationale for Selection | Boiling Point (°C) |
| Ethanol | N-substituted phthalimides often show good solubility in hot alcohols and lower solubility when cold. | 78 |
| Methanol | Used for the recrystallization of the related compound Ethyl 2-(2,3-dioxoindolin-1-yl)acetate.[2][3] | 65 |
| Isopropanol | A derivative of 2-(2-hydroxyethyl)isoindoline-1,3-dione was successfully crystallized from isopropanol.[4] | 82 |
| Ethyl Acetate | A common solvent for the recrystallization of various organic compounds.[5] | 77 |
| Water | Phthalimide itself can be recrystallized from water, though its solubility is low.[6] This is a less likely but possible option, perhaps in a mixed solvent system. | 100 |
Experimental Protocol
This protocol outlines the general steps for the recrystallization of this compound. The specific solvent and volumes should be optimized based on the results of a solvent screening experiment.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Methanol, Isopropanol, or Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the selected solvent to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Data Presentation
The following table should be used to record the results of the purification process.
Table 2: Recrystallization Data
| Parameter | Value |
| Mass of Crude Product (g) | |
| Selected Solvent | |
| Volume of Solvent Used (mL) | |
| Mass of Purified Product (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Product (°C) | |
| Melting Point of Purified Product (°C) | |
| Appearance of Purified Product |
Visualization
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Recrystallization Steps:
Caption: Logical flow of the separation of a pure compound from impurities via recrystallization.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of phytosterol by recrystallization with ethyl acetate [xuebaozk.haut.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and solvent effects for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This compound is a valuable building block in organic synthesis, often utilized in the preparation of pharmaceuticals and other bioactive molecules.
Introduction
This compound, also known as N-phthaloylglycine ethyl ester, is typically synthesized via the Gabriel synthesis. This method involves the N-alkylation of phthalimide or its potassium salt with an ethyl haloacetate, most commonly ethyl bromoacetate. The reaction proceeds via an SN2 mechanism and is favored by polar aprotic solvents. The efficiency of the synthesis is influenced by several factors, including the choice of solvent, base, temperature, and the use of catalysts.
Reaction Conditions and Solvent Effects
The synthesis of this compound is sensitive to the reaction environment. A careful selection of conditions is crucial for achieving high yields and purity.
Solvent Effects
Polar aprotic solvents are generally preferred for the Gabriel synthesis as they effectively solvate the cation of the base, leaving the phthalimide anion more nucleophilic.[1] Dimethylformamide (DMF) is a widely used and often recommended solvent for the alkylation of potassium phthalimide, as it facilitates the SN2 reaction by effectively dissolving the reactants.[1][2] Other polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and acetone can also be employed.[2] The choice of solvent can significantly impact the reaction rate and yield.
Table 1: Solvents Employed in the Synthesis of N-Substituted Phthalimides
| Solvent | Typical Reaction Temperature (°C) | Observations |
| Dimethylformamide (DMF) | Room Temperature - 120°C | Generally provides good to excellent yields.[3][4] |
| Acetonitrile | Reflux | Used with polymer-supported reagents.[5] |
| Acetone | Reflux | Can be used, but may require longer reaction times.[2] |
| Toluene | Reflux | Less common for this specific transformation.[2] |
| Xylene | Reflux | Typically used for higher temperature reactions.[2] |
| Dichloromethane (DCM) | 20°C | Used in phase-transfer catalyzed reactions.[6] |
Base Effects
The reaction can be carried out using either phthalimide in the presence of a base or by starting with the pre-formed potassium salt of phthalimide. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[2][3] The use of a base is essential to deprotonate the phthalimide, generating the nucleophilic phthalimide anion.
Temperature and Reaction Time
The reaction temperature and duration are interdependent. Reactions in high-boiling polar aprotic solvents like DMF can often be completed at elevated temperatures (e.g., 100-120°C) in a shorter time frame (e.g., 10-24 hours).[3][4] However, the reaction can also proceed at room temperature, typically requiring longer reaction times (e.g., 24 hours).[7]
Catalyst Effects
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be used to enhance the reaction rate, particularly in biphasic systems or when using solid bases like potassium carbonate.[8] The PTC facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. The addition of a catalytic amount of sodium iodide or potassium iodide can also improve the reaction rate by in-situ conversion of the bromoacetate to the more reactive iodoacetate (Finkelstein reaction).[2][3]
Summary of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound and closely related N-substituted phthalimides.
Table 2: Summary of Reaction Conditions and Yields
| Starting Materials | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimide, Ethyl Bromoacetate | K₂CO₃ | DMF | - | 120 | 10 | 70-80 | [4] |
| Potassium Phthalimide, 4-Chlorobutyl benzoate | - | DMF | NaI (1 mol%) | 100 | 20-24 | 91 | [3] |
| Phthalimide, Benzyl Chloride | K₂CO₃ | DMF | KI (catalytic) | Reflux | - | 73.8 | [2] |
| Isatin, Ethyl Bromoacetate | K₂CO₃ | DMF | TBAB | Room Temp. | 24 | 76 | [7] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from a general procedure for the N-alkylation of substituted indoles.[4]
Materials:
-
Phthalimide
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of phthalimide (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 120°C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using Potassium Phthalimide and a Catalyst in DMF
This protocol is based on the synthesis of N-phthaloylglycine esters.[3]
Materials:
-
Potassium phthalimide
-
Ethyl bromoacetate
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine potassium phthalimide (1.4 equivalents), ethyl bromoacetate (1 equivalent), and a catalytic amount of sodium iodide (0.01 equivalents).
-
Add anhydrous DMF to the mixture.
-
Heat the reaction mixture to 100°C and stir for 20-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate).
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow
References
- 1. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity synthesis of this valuable intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an ethyl haloacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure or wet reagents/solvents. 3. Incorrect reaction temperature. 4. Inefficient stirring. 5. Degradation of starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves). Use freshly opened or purified reagents. 3. Optimize the reaction temperature. While heating is necessary, excessive heat can lead to side reactions. A temperature range of 80-120°C is typically effective for this synthesis in a suitable solvent like DMF.[1] 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since potassium phthalimide is a solid. 5. Check the quality of the ethyl haloacetate, as it can degrade over time. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials (phthalimide and/or ethyl haloacetate). 2. Formation of side products. 3. Hydrolysis of the ester group. | 1. Optimize reaction time and stoichiometry to ensure complete consumption of starting materials. 2. Common side products can arise from side reactions. Ensure anhydrous conditions to minimize hydrolysis. 3. Avoid exposure to water during the reaction and workup to prevent hydrolysis of the ethyl ester to the corresponding carboxylic acid. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography (silica gel with an eluent system like hexane/ethyl acetate) to remove impurities that may inhibit crystallization. 2. Ensure all solvent is removed under reduced pressure before attempting crystallization. 3. Attempt recrystallization from a different solvent system. Ethanol or a mixture of ethanol and water is often effective. |
| Product Contaminated with Phthalimide | Incomplete reaction or use of excess phthalimide. | 1. Ensure the ethyl haloacetate is the limiting reagent. 2. During workup, phthalimide is less soluble in cold water than the product. Washing the crude product with cold water can help remove some unreacted phthalimide. 3. Recrystallization can also help in separating the product from phthalimide. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Gabriel synthesis.[2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phthalimide anion acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.[4][5]
Q2: Which ethyl haloacetate is better to use: ethyl chloroacetate or ethyl bromoacetate?
A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate in SN2 reactions due to the better leaving group ability of the bromide ion. This can lead to shorter reaction times or the possibility of using milder reaction conditions. However, ethyl chloroacetate is often more cost-effective.
Q3: What is the role of the base in this reaction?
A3: A base, such as potassium carbonate or potassium hydroxide, is used to deprotonate phthalimide, forming the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile necessary for the subsequent alkylation step.[3][6] Commercially available potassium phthalimide can also be used directly.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials (phthalimide and ethyl haloacetate) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: The most common purification method is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[7] If the product is an oil or heavily contaminated, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Experimental Protocols
Protocol 1: Synthesis using Potassium Phthalimide
This protocol utilizes commercially available potassium phthalimide.
Materials:
-
Potassium phthalimide
-
Ethyl chloroacetate or ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask to create a suspension.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water. This will cause the product to precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted potassium phthalimide and DMF.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: In-situ Generation of Potassium Phthalimide
This protocol generates the potassium phthalimide salt in the reaction mixture.
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl chloroacetate or ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.1 eq).
-
Add anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phthalimide.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Alkylating Agent | Ethyl Chloroacetate | Ethyl Bromoacetate | Ethyl Iodoacetate | Higher reactivity with bromo and iodoacetates, potentially leading to shorter reaction times or higher yields under milder conditions. |
| Base | K₂CO₃ | KOH | Pre-formed K-Phthalimide | Pre-formed potassium phthalimide can lead to a cleaner reaction. K₂CO₃ is a milder and often preferred base for this reaction. |
| Solvent | DMF | Acetonitrile | DMSO | DMF is a common and effective solvent for this SN2 reaction due to its polar aprotic nature.[5] |
| Temperature | 80°C | 100°C | 120°C | Increasing temperature can increase the reaction rate, but may also lead to more side products. 80-100°C is generally optimal. |
| Typical Yield | - | - | - | Yields can range from 60% to over 90% depending on the purity of reagents and optimization of conditions. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gabriel Synthesis with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Welcome to the technical support center for the Gabriel synthesis utilizing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in the Gabriel Synthesis?
This compound, also known as ethyl N-phthaloylglycinate, is a key reagent in a modified Gabriel synthesis for the preparation of α-amino acids. The phthalimide group protects the amino functionality, while the ethyl ester allows for the introduction of various side chains (R-groups) at the α-carbon. Subsequent hydrolysis and deprotection yield the desired amino acid. This method is advantageous as it prevents the over-alkylation often seen with direct alkylation of ammonia.[1][2]
Q2: What are the most common side reactions observed when using this compound?
The two most prevalent side reactions are:
-
Ester Hydrolysis (Saponification): The ethyl ester group is susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding carboxylate salt (N-phthaloyl-α-amino acid salt) and ethanol. This reduces the yield of the desired α-amino acid ester.
-
Racemization: The α-carbon of the ester is prone to deprotonation by strong bases, which can lead to the formation of an enolate intermediate. Reprotonation can occur from either face, resulting in a racemic or near-racemic mixture of the final amino acid product, which is a significant issue when synthesizing chiral amino acids.[3][4]
Q3: How can I minimize ester hydrolysis during the reaction?
To minimize the saponification of the ethyl ester, consider the following:
-
Choice of Base: Use a non-hydroxide base. While strong bases like sodium ethoxide (NaOEt) are effective for deprotonation, they can also promote hydrolysis. Weaker bases like potassium carbonate (K₂CO₃) can be effective for alkylation while minimizing ester cleavage.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water will facilitate hydrolysis, especially in the presence of a base.
-
Reaction Temperature: Perform the alkylation step at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of hydrolysis.
-
Milder Deprotection: For the final deprotection step, acidic hydrolysis is often employed to cleave both the phthalimide and the ester.[2] Alternatively, hydrazinolysis can be used for a milder removal of the phthaloyl group, followed by a separate, controlled ester hydrolysis if the free amino acid is the desired product.[1][5]
Q4: I am trying to synthesize a chiral amino acid, but I am getting a racemic mixture. What can I do to prevent racemization?
Preventing racemization is a critical challenge. Here are some strategies:
-
Base Selection: The choice of base is crucial. Strong, sterically hindered bases may be less likely to cause racemization compared to smaller, more nucleophilic bases. However, strong bases are generally more likely to cause racemization. The basicity and steric hindrance of organic bases significantly influence racemization.[6]
-
Temperature Control: Keep the reaction temperature as low as possible during the deprotonation and alkylation steps. Lower temperatures can disfavor the formation of the planar enolate intermediate that leads to racemization.
-
Reaction Time: Minimize the time the reaction mixture is exposed to basic conditions. Prolonged exposure increases the likelihood of epimerization.
-
Protecting Groups: For highly sensitive substrates, consider alternative N-protecting groups that are more resistant to racemization under the required reaction conditions. Phthalimides are known to be susceptible to racemization in some cases.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired α-amino acid ester | Ester Hydrolysis (Saponification): The ethyl ester is being cleaved by the base. | - Use a weaker, non-nucleophilic base such as potassium carbonate instead of sodium ethoxide.- Ensure strictly anhydrous reaction conditions.- Lower the reaction temperature.- Reduce the reaction time. |
| Incomplete Alkylation: The alkylating agent is not reacting completely with the enolate. | - Use a more reactive alkyl halide (I > Br > Cl).- Increase the concentration of the alkylating agent.- Consider a more polar aprotic solvent like DMF to improve the solubility and reactivity of the reactants. | |
| Product is a racemic mixture instead of a single enantiomer | Racemization: The α-proton is being abstracted by the base, leading to a loss of stereochemistry. | - Use a sterically hindered, non-nucleophilic base.- Maintain a low reaction temperature throughout the addition of the base and alkylating agent.- Minimize the reaction time under basic conditions.- Consider alternative N-protecting groups if racemization persists.[6][7] |
| Formation of multiple byproducts | Over-alkylation: Although less common with the Gabriel synthesis, it can occur with highly reactive alkylating agents. | - Use a less reactive alkylating agent.- Control the stoichiometry of the reactants carefully. |
| Side reactions of the alkylating agent: The alkylating agent may undergo elimination or other side reactions under basic conditions. | - Choose an alkylating agent that is stable under the reaction conditions.- Lower the reaction temperature. | |
| Difficulty in removing the phthaloyl protecting group | Harsh deprotection conditions leading to product degradation. | - Use milder deprotection methods such as hydrazinolysis (Ing-Manske procedure) instead of strong acid or base hydrolysis.[1][5] |
Experimental Protocols
Protocol for Minimizing Ester Hydrolysis
This protocol uses potassium carbonate as a milder base to reduce the extent of saponification.
-
Preparation: Dry all glassware thoroughly. Use anhydrous solvents.
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add finely powdered anhydrous potassium carbonate (1.5 equivalents).
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if necessary) and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, filter off the potassium carbonate. Remove the DMF under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts.
-
Purification: Purify the crude product by column chromatography.
Protocol for Minimizing Racemization
This protocol emphasizes low-temperature conditions to preserve stereochemistry.
-
Preparation: Ensure all reagents and solvents are anhydrous and the glassware is flame-dried.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled solution. Stir for 30 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product using chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.
Data Summary
While specific quantitative data for side reactions with "this compound" is not extensively tabulated in the literature, the following table summarizes the expected trends based on general principles of the Gabriel synthesis and ester chemistry.
| Condition | Base | Temperature | Expected Ester Hydrolysis | Expected Racemization |
| Harsh | NaOH, NaOEt | Reflux | High | High |
| Moderate | K₂CO₃ | Room Temp - 50 °C | Moderate | Moderate to Low |
| Mild | LDA | -78 °C to Room Temp | Low | Low |
Note: The actual extent of side reactions will depend on the specific substrate, alkylating agent, and reaction time. It is always recommended to perform small-scale optimization experiments.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Racemization
Caption: Mechanism of base-catalyzed racemization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Phthalimides [organic-chemistry.org]
Troubleshooting low yield in the alkylation of "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the alkylation of "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate". The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in Alkylation
Low yields in the alkylation of this compound can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low alkylation yield.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What are the most likely causes?
A1: The most common culprits for a complete lack of reactivity are:
-
Inactive Base: The base is crucial for deprotonating the α-carbon of the glycine ester, forming the reactive enolate. If you are using a weak base, it may not be strong enough. For stronger bases like sodium hydride (NaH) or potassium hydride (KH), ensure they have been stored under inert atmosphere and are not passivated. For weaker bases like potassium carbonate (K2CO3), ensure it is finely powdered and anhydrous.
-
Poor Solvent Quality: The presence of water or other protic impurities in your solvent (e.g., DMF, THF, acetone) will quench the enolate as it is formed. Always use anhydrous solvents for this reaction.
-
Unreactive Alkylating Agent: Ensure your alkylating agent is of good quality. Primary alkyl halides are generally effective. Secondary halides are less reactive and may lead to elimination byproducts, while tertiary halides are generally unsuitable for this SN2 reaction.
Q2: I am seeing the formation of multiple products in my reaction mixture. What could they be?
A2: The formation of multiple products could be due to:
-
Dialkylation: If a strong base is used in excess or if the reaction is left for too long, a second alkylation at the α-carbon can occur, leading to a dialkylated product.
-
Side Reactions of the Ester: Under strongly basic conditions, the ethyl ester group can undergo hydrolysis (if water is present) or transesterification (if an alcohol is present or formed in situ).
-
Elimination: With secondary or sterically hindered primary alkyl halides, the enolate can act as a base, leading to the formation of an alkene from the alkyl halide via an E2 elimination pathway.
Q3: What is the best base and solvent combination for this alkylation?
A3: The optimal choice of base and solvent depends on the reactivity of your alkylating agent and the desired reaction temperature.
-
For highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide): A weaker base like potassium carbonate in a solvent like acetone or acetonitrile can be effective. This combination is experimentally simpler and often leads to cleaner reactions. An acceptable yield can be observed in a boiling solution of anhydrous acetone in the presence of excess calcined potassium carbonate.[1]
-
For less reactive alkylating agents (e.g., alkyl iodides or bromides): A stronger base is often necessary to generate a sufficient concentration of the enolate. Common choices include sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A similar system using the potassium salt of N-phthaloylglycine in DMF at 100 °C has been reported to be effective.[2]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete consumption of the starting material. Avoid a large excess, which can promote dialkylation.
-
Temperature Control: For strong bases like NaH or LDA, the initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature or gently heated after the addition of the alkylating agent.
-
Choice of Alkylating Agent: Use alkyl iodides or bromides, as they are generally more reactive than chlorides, allowing for milder reaction conditions.
Data Presentation: Reaction Condition Comparison
The following table summarizes common reaction conditions for analogous alkylation reactions. Note that optimal conditions for your specific substrate and alkylating agent may vary.
| Parameter | Condition A | Condition B | Condition C |
| Base | Potassium Carbonate (K2CO3) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) |
| Solvent | Acetone (anhydrous) | Dimethylformamide (DMF, anhydrous) | Tetrahydrofuran (THF, anhydrous) |
| Temperature | Reflux (~56°C) | 0°C to 100°C | -78°C to Room Temperature |
| Typical Alkylating Agent | Benzyl bromide, Allyl bromide | Alkyl iodides, Alkyl bromides | Less reactive alkyl halides |
| Reported Yields (Analogous Reactions) | Moderate to Good | Good to Excellent[2] | Good to Excellent |
| Key Considerations | Milder conditions, easier work-up.[1] | Requires careful handling of NaH. | Requires anhydrous and anaerobic conditions. |
Experimental Protocols
Protocol 1: Alkylation using Potassium Carbonate in Acetone
This protocol is adapted from a similar alkylation procedure and is suitable for reactive alkylating agents.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq., finely powdered), and anhydrous acetone.
-
Stir the suspension and add the alkylating agent (1.1-1.2 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Alkylation using Sodium Hydride in DMF
This protocol is based on conditions used for the alkylation of N-phthaloylglycine esters and is suitable for less reactive alkylating agents.[2]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil.
-
Carefully add anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.1 eq.) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Reaction Pathway
Caption: General pathway for the alkylation reaction.
References
- 1. Synthesis and alkylation of amide obtained by N-Phthaloylglycine and himic acid hydrazide | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate to yield ethyl 2-aminoacetate (glycine ethyl ester).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deprotection of this compound?
The most widely used method is hydrazinolysis, which involves the treatment of the phthalimide-protected compound with hydrazine hydrate.[1][2] This method is generally effective under mild conditions.
Q2: What is the primary byproduct of the hydrazine-mediated deprotection, and how is it removed?
The reaction of the phthalimide group with hydrazine forms phthalhydrazide, a cyclic byproduct. Phthalhydrazide is typically insoluble in the reaction mixture and can be removed by filtration.[3] Acidification of the reaction mixture can also be employed to ensure complete precipitation of the phthalhydrazide salt before filtration.
Q3: Can the ethyl ester group be hydrolyzed during the deprotection reaction?
Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, particularly if the reaction is carried out under strongly basic or acidic conditions for a prolonged period or at elevated temperatures.[2][4] Careful control of pH during the workup is crucial to minimize this side reaction.
Q4: Are there alternative reagents for this deprotection?
While hydrazine is the most common reagent, other methods have been explored for phthalimide deprotection. These include the use of sodium borohydride in isopropanol followed by acetic acid, or ethanolic methylamine.[5][6] However, these methods may also present their own challenges, such as side reactions or scalability issues.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient hydrazine hydrate.- Short reaction time.- Low reaction temperature. | - Increase the molar excess of hydrazine hydrate (typically 1.5-2 equivalents).- Extend the reaction time and monitor by TLC or LC-MS.- Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. |
| Low Yield of Ethyl 2-aminoacetate | - Hydrolysis of the ethyl ester.- Loss of product during workup.- Formation of side products. | - Perform the reaction at room temperature to minimize ester hydrolysis.[4]- During workup, carefully adjust the pH to be slightly acidic (pH 5-6) to precipitate the phthalhydrazide without promoting significant ester hydrolysis.- Ensure efficient extraction of the product into an organic solvent. |
| Presence of Phthalhydrazide in the Final Product | - Incomplete precipitation during workup.- Insufficient washing of the organic extracts. | - After reaction completion, cool the mixture and ensure complete precipitation of phthalhydrazide, potentially by adding a co-solvent like water.- Thoroughly wash the organic extracts with a slightly acidic aqueous solution to remove any remaining hydrazine salts. |
| Transesterification of the Ethyl Ester | - Use of an alcohol other than ethanol as the reaction solvent. | - Use a non-alcoholic solvent such as THF or DMF for the reaction to avoid transesterification.[2] If an alcohol is necessary for solubility, ethanol is the preferred choice. |
| Formation of a Salt with Hydrazine | The reaction may stall due to the formation of a salt between the product amine and excess hydrazine.[7] | After the initial reaction period, adding a few drops of concentrated hydrochloric acid can break up the salt, allowing the reaction to proceed to completion.[7] The excess acid is then neutralized during workup. |
Experimental Protocols
Protocol 1: Deprotection using Hydrazine Hydrate in Ethanol
This protocol is a standard method for phthalimide deprotection.
Materials:
-
This compound
-
Ethanol (absolute)
-
Hydrazine hydrate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture in an ice bath and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-aminoacetate.
Protocol 2: Alternative Deprotection using Sodium Borohydride
This two-stage, one-flask operation provides an alternative to hydrazinolysis.[5]
Materials:
-
This compound
-
2-Propanol
-
Sodium borohydride (NaBH4)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Suspend this compound (1 eq.) in 2-propanol.
-
Add sodium borohydride (2 eq.) portion-wise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
Slowly add acetic acid to the reaction mixture until the effervescence ceases.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Summary
| Deprotection Method | Reagents | Typical Conditions | Reported Yield | Key Considerations |
| Hydrazinolysis | Hydrazine hydrate | Room temperature, 2-4 h in Ethanol or DMF | Generally high, but substrate-dependent | Potential for ester hydrolysis and salt formation.[4][7] |
| Reductive Deprotection | NaBH4, Acetic Acid | Room temperature, 4-6 h in 2-Propanol | Good, with no measurable loss of optical activity for chiral substrates[5] | Two-step, one-pot procedure. |
| Amine-mediated | Ethanolic methylamine | Not specified | Variable, with issues on scale-up[6] | May lead to side product formation. |
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical troubleshooting guide for common issues during the deprotection reaction.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soci.org [soci.org]
- 7. mdpi.com [mdpi.com]
"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the ester and the phthalimide.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This would result in the formation of phthaloylglycine and ethanol. The phthalimide ring can also undergo hydrolysis, particularly under strong basic conditions, to open the ring and form a phthalamic acid derivative.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Moisture: The presence of water can facilitate hydrolysis.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] Specific recommendations are detailed in the table below.
Q3: Is this compound sensitive to light?
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation may not always be visible. However, you can look for the following signs:
-
Physical Appearance: A change in color or the appearance of clumping in the solid material.
-
Analytical Characterization: The most reliable way to assess purity is through analytical techniques such as HPLC, which can separate the parent compound from its degradation products. A change in the melting point can also indicate the presence of impurities.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing inconsistent results in your experiments, it could be due to the degradation of your this compound stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table below).
-
Assess Purity: Re-analyze your stock material using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.
-
Consider Solvent Stability: If you are preparing stock solutions, be aware that the stability of the compound can be solvent-dependent. For example, protic solvents like methanol or ethanol could potentially participate in transesterification over long periods, especially if acidic or basic impurities are present. Aprotic solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions, which should be kept at -20°C or -80°C.
Issue 2: Poor solubility of the compound.
If you are having difficulty dissolving this compound, it might be an indication of degradation, as degradation products may have different solubility profiles.
Troubleshooting Steps:
-
Check for Particulates: Visually inspect the solution for any undissolved particles.
-
Confirm Solvent Choice: Ensure you are using an appropriate solvent. This compound is generally soluble in organic solvents like DMSO and DMF.
-
Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, avoid excessive heat, which could promote degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | To minimize the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or other light-resistant container.[1] | To protect from light and moisture. |
| Location | A dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] | To prevent accidental reactions. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or oven
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Then, prepare a 1 mg/mL solution in acetonitrile.
-
Photostability: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an unstressed (control) sample.
-
Calculate the percentage of the parent compound remaining and identify the retention times of any new peaks, which represent degradation products.
-
Mandatory Visualization
References
Removal of phthalhydrazide byproduct in Gabriel synthesis.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gabriel synthesis, with a specific focus on the removal of the phthalhydrazide byproduct.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of primary amines from the phthalhydrazide byproduct.
Issue 1: Phthalhydrazide Fails to Precipitate Completely After Hydrazinolysis
Question: I've completed the hydrazinolysis of my N-alkylphthalimide, but the phthalhydrazide byproduct is not precipitating out of the solution, or the precipitation seems incomplete. What should I do?
Answer:
Incomplete precipitation of phthalhydrazide is a common issue that can complicate the purification of the desired primary amine. Several factors can contribute to this problem. Here is a step-by-step guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The cleavage of the N-alkylphthalimide may be incomplete. Ensure the reaction has been refluxed for a sufficient amount of time, typically 1-3 hours. If the reaction is proceeding at a lower temperature, consider increasing it to the boiling point of the solvent (e.g., ethanol).
-
Excess Solvent: The phthalhydrazide may be too soluble in the reaction mixture if an excessive amount of solvent was used. The concentration of the reaction mixture by rotary evaporation can often induce precipitation.
-
Co-solubility with the Product Amine: Some primary amines can increase the solubility of phthalhydrazide in the reaction mixture. Proceeding with an acidic workup will resolve this issue by precipitating the phthalhydrazide while keeping the amine salt in solution.
Recommended Action:
-
Concentrate the Reaction Mixture: After the hydrazinolysis is complete, remove the solvent (e.g., ethanol) under reduced pressure. This will often result in a solid mass containing both your product and the phthalhydrazide.
-
Proceed to Acidic Workup: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and proceed with the acid-base extraction protocol outlined below.
Issue 2: The Primary Amine is Lost During the Acid-Base Extraction
Question: After performing an acid wash to remove the phthalhydrazide, I am experiencing low yields of my primary amine upon basification and extraction. Where is my product going?
Answer:
Low recovery of the primary amine after an acid-base extraction is a frustrating problem, but it can usually be traced to a few key experimental parameters.
Possible Causes and Solutions:
-
Incomplete Protonation of the Amine: If the aqueous acidic layer is not sufficiently acidic, the amine will not be fully protonated and will remain in the organic layer, to be discarded with the phthalhydrazide.
-
Solution: Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) after the acid wash. Use a sufficient concentration and volume of acid (e.g., 1-2 M HCl).
-
-
Amine Salt is Soluble in the Organic Solvent: Some amine salts, particularly those of larger, more lipophilic amines, may have some solubility in the organic solvent.
-
Solution: Perform multiple extractions with the acidic solution to ensure all of the amine is pulled into the aqueous layer.
-
-
Incomplete Deprotonation of the Amine Salt: During the basification step, if the pH is not sufficiently high, the amine will remain in its protonated form and will not be extracted into the organic layer.
-
Solution: Ensure the aqueous layer is strongly basic (pH 12-14) before extracting the free amine. Use a concentrated base like 2-4 M NaOH.
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. If necessary, the mixture can be filtered through a pad of Celite.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using hydrazine hydrate in the Gabriel synthesis, and why does it form a byproduct?
A1: Hydrazine hydrate is used in the Ing-Manske procedure to cleave the N-alkylphthalimide and liberate the desired primary amine under mild, neutral conditions.[1][2] This is often preferred over acidic or basic hydrolysis, which can be harsh and may not be compatible with sensitive functional groups.[2][3] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic byproduct called phthalhydrazide, which needs to be separated from the primary amine product.[4][5]
Q2: What are the most common methods for removing the phthalhydrazide byproduct?
A2: The most common methods for removing phthalhydrazide are:
-
Precipitation and Filtration: Phthalhydrazide is often insoluble in the reaction solvent (e.g., ethanol) and can precipitate out upon cooling, allowing for separation by filtration.[1]
-
Acid-Base Extraction: This is a very effective method that exploits the basicity of the desired amine product. The amine is protonated with an acid and extracted into the aqueous phase, leaving the neutral phthalhydrazide in the organic phase. The aqueous layer is then basified to regenerate the free amine, which is then extracted with an organic solvent.[6]
-
Column Chromatography: This technique can be used to separate the primary amine from the phthalhydrazide based on their different polarities.[1]
-
Recrystallization: The crude amine product can be recrystallized from a suitable solvent to remove residual phthalhydrazide.
Q3: My primary amine is streaking on the silica gel TLC plate and column. How can I improve the chromatography?
A3: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and streaking. To mitigate this:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-2%), to the mobile phase will neutralize the acidic sites on the silica gel and improve the peak shape of your amine.
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This is a specialty stationary phase that is designed for the chromatography of amines and can provide excellent separation without the need for mobile phase additives.
-
Q4: Can I use a method other than hydrazinolysis to cleave the N-alkylphthalimide and avoid the formation of phthalhydrazide?
A4: Yes, there are alternative methods for the cleavage of the N-alkylphthalimide:
-
Acidic Hydrolysis: Refluxing with a strong acid (e.g., HCl, HBr, or H2SO4) will hydrolyze the phthalimide to phthalic acid and the primary amine salt.[1][2] However, these conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups.[2]
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) will also hydrolyze the phthalimide.[7] This method is also conducted under harsh conditions and is not suitable for base-sensitive molecules.[2]
-
Sodium Borohydride/Isopropyl Alcohol: This method offers an exceptionally mild cleavage of the phthalimide.[2]
Data Presentation
The efficiency of phthalhydrazide removal is highly dependent on the specific properties of the desired primary amine (e.g., its solubility, pKa, and molecular weight). The following table provides a general comparison of the expected outcomes for the different purification methods.
| Purification Method | Typical Purity of Amine | Typical Recovery of Amine | Key Advantages | Key Disadvantages |
| Precipitation & Filtration | Moderate | Moderate to High | Simple and fast initial cleanup. | Often incomplete removal of phthalhydrazide. |
| Acid-Base Extraction | High | High | Very effective for a wide range of amines. | Can be time-consuming; potential for emulsion formation. |
| Recrystallization | Very High | Low to Moderate | Can yield very pure material. | Product loss in the mother liquor can be significant. |
| Column Chromatography | Very High | Moderate to High | Excellent for separating complex mixtures. | Can be resource-intensive; potential for product loss on the column. |
Note: The values in this table are estimates and can vary significantly based on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Removal of Phthalhydrazide by Acid-Base Extraction
This protocol is a general procedure and may require optimization for your specific primary amine.
-
Solvent Evaporation: After the hydrazinolysis reaction is complete, remove the solvent (e.g., ethanol) by rotary evaporation to obtain a solid residue.
-
Dissolution: Dissolve the residue in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The phthalhydrazide will remain in the organic layer, while the protonated amine salt will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine has been extracted.
-
-
Wash the Organic Layer (Optional): The organic layer containing the phthalhydrazide can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to isolate the byproduct if desired.
-
Basification:
-
Combine all the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 4 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine should now be deprotonated.
-
-
Amine Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., DCM or EtOAc).
-
Shake the funnel and allow the layers to separate.
-
Drain the lower organic layer containing your purified amine into a clean flask.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified primary amine.
-
Visualizations
Gabriel Synthesis and Phthalhydrazide Formation Pathway
Caption: Pathway of the Gabriel synthesis highlighting the formation of the primary amine and the phthalhydrazide byproduct.
Troubleshooting Workflow for Phthalhydrazide Removal
Caption: A logical workflow for troubleshooting the removal of the phthalhydrazide byproduct after hydrazinolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lscollege.ac.in [lscollege.ac.in]
"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" reaction monitoring by TLC
Topic: Monitoring the Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of this compound, a common intermediate in pharmaceutical chemistry, often prepared via a Gabriel-type synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm running my TLC and I don't see any spots. What could be the problem?
A1: There are several potential reasons for not observing spots on your TLC plate:
-
Insufficiently Concentrated Sample: The concentration of your reaction mixture aliquot may be too low. Try spotting the same point multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate.
-
Incorrect Visualization Method: While phthalimide and the product, this compound, are UV-active due to their aromatic rings, ethyl chloroacetate is not. If you are only using a UV lamp, you may not see the starting material spot for ethyl chloroacetate. It is advisable to use a secondary visualization technique, such as a potassium permanganate stain, which can visualize a broader range of organic compounds.[1][2][3]
-
Solvent Level in Developing Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate. Ensure the solvent level is always below the spotting line.
-
Reaction Has Not Started: It is possible that the reaction has not yet initiated, and your starting materials are not yet consumed.
Q2: My spots are streaking up the TLC plate instead of forming distinct spots. How can I fix this?
A2: Streaking on a TLC plate can be caused by a few factors:
-
Sample Overloading: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample before spotting it.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before applying it to the plate.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. While the compounds in this specific reaction are not excessively polar, adding a small amount of acetic acid to the mobile phase can sometimes help to improve spot shape.
-
Decomposition on the Plate: It is possible that one of your compounds is decomposing on the silica gel. This is less common for the compounds in this synthesis but can be investigated by running a 2D TLC.
Q3: The Rf values of my starting material and product are too close together. How can I improve the separation?
A3: To improve the separation between spots with similar Rf values, you need to adjust the polarity of your mobile phase. For this reaction, a common mobile phase is a mixture of hexane and ethyl acetate.
-
If the spots are too high on the plate (high Rf): Your mobile phase is too polar. Decrease the proportion of ethyl acetate to hexane.
-
If the spots are too low on the plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of ethyl acetate to hexane. Experiment with different ratios, such as 7:3, 8:2, or 9:1 hexane:ethyl acetate, to achieve optimal separation where the product Rf is ideally between 0.3 and 0.5.
Q4: I see a new spot on my TLC plate that isn't a starting material or the desired product. What could it be?
A4: The appearance of unexpected spots can indicate the formation of side products. In the context of the Gabriel synthesis, a possible side reaction is the hydrolysis of the ester group on the product, this compound, to the corresponding carboxylic acid, particularly if there is moisture present in the reaction. This carboxylic acid derivative would be more polar and thus have a lower Rf value than the product.
Q5: How do I know when the reaction is complete?
A5: The reaction is considered complete when the limiting reagent spot on the TLC plate has been completely consumed. For this synthesis, you should monitor the disappearance of the phthalimide spot. A co-spot, where you spot your reaction mixture and the starting material in the same lane, can be very helpful to confirm that the spot corresponding to the starting material is indeed gone.
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring the synthesis of this compound.
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization tools: UV lamp (254 nm), Potassium permanganate stain, heat gun.
2. Procedure:
-
Prepare the Mobile Phase: Start with a 7:3 mixture of hexane:ethyl acetate (v/v). Prepare a small amount in a beaker or the developing chamber. The solvent depth should be no more than 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber with a lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (phthalimide), a co-spot, and your reaction mixture.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of phthalimide in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the first mark.
-
Lane 2 (Co-spot): On the second mark, first spot the starting material (phthalimide), and then, using a new capillary, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Use a clean capillary tube to take a small aliquot of your reaction mixture and spot it on the third mark.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots:
-
UV Light: View the plate under a UV lamp (254 nm).[1] Phthalimide and the product will appear as dark spots.[1] Circle the spots with a pencil.
-
Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and then gently heat it with a heat gun.[2][3] The spots will appear as yellow-brown spots on a purple/pink background.[2] This stain will visualize the starting materials and the product.
-
Data Presentation
The Rf (Retardation factor) values are calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The expected relative Rf values in a hexane:ethyl acetate system are as follows:
| Compound | Expected Relative Polarity | Expected Relative Rf Value | Visualization Method |
| Phthalimide | More Polar | Lower | UV, Potassium Permanganate |
| Ethyl Chloroacetate | Less Polar | Higher | Potassium Permanganate |
| This compound (Product) | Intermediate | Intermediate | UV, Potassium Permanganate |
Note: Absolute Rf values can vary depending on the exact conditions (temperature, saturation of the chamber, specific silica gel plates used). It is more important to monitor the relative positions of the spots.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when using "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" in chemical reactions.
Troubleshooting Guide: Enhancing Solubility and Reaction Success
Researchers may encounter difficulties dissolving this compound in common organic solvents, which can impede reaction kinetics and overall yield. This guide offers a systematic approach to overcoming these challenges.
Issue 1: Poor Solubility in a Chosen Reaction Solvent
Symptoms:
-
The compound does not fully dissolve at the desired concentration and temperature.
-
A suspension or slurry is observed instead of a clear solution.
-
The reaction is sluggish or does not proceed to completion.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role. Phthalimides, in general, exhibit better solubility in polar solvents.
-
Recommended Solvents: For reactions involving this compound, polar aprotic solvents are often the first choice. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
-
Protic Solvents: Polar protic solvents like ethanol and methanol can also be effective, particularly for recrystallization, indicating good solubility at elevated temperatures.
-
-
Temperature Adjustment: Gently heating the reaction mixture can significantly improve the solubility of this compound.
-
Procedure: Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Many reactions involving this compound are conducted at elevated temperatures (e.g., 50-100 °C) in solvents like DMF.
-
Caution: Ensure that the reaction temperature does not exceed the decomposition point of the reactants or products and is compatible with the boiling point of the solvent.
-
-
Co-Solvent Systems: Employing a mixture of solvents can enhance solubility.
-
Example: A combination of a highly polar solvent (like DMF or DMSO) with a less polar co-solvent in which other reactants are soluble can be effective. A mixture of ethyl acetate and methanol has been used for dissolving related compounds.
-
-
Sonication: Applying ultrasonic waves can aid in the dissolution of suspended particles.
-
Application: Place the reaction vessel in an ultrasonic bath for short intervals until the solid dissolves.
-
Logical Flow for Troubleshooting Solubility Issues
Caption: A stepwise approach to resolving solubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: Based on common laboratory practice for phthalimide derivatives, polar aprotic solvents are highly recommended. Dimethylformamide (DMF) is frequently cited as an excellent solvent for Gabriel-type reactions involving phthalimides, often with heating. Dichloromethane (DCM) has also been successfully used for reactions at room temperature.
Q2: I am performing a reaction at room temperature and the compound is not dissolving. What should I do?
A2: If the reaction chemistry allows, gradually heating the mixture is the most common and effective method to increase solubility. If heating is not an option, consider switching to a more polar solvent like DMF or DMSO. Alternatively, using a co-solvent system or sonication might help.
Q3: Is there any quantitative data on the solubility of this compound in common solvents?
| Solvent Category | Examples | Qualitative Solubility of this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Good, especially with heating |
| Chlorinated | Dichloromethane (DCM) | Soluble at room temperature for some reactions |
| Polar Protic | Ethanol, Methanol | Soluble, especially upon heating (often used for recrystallization) |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble |
| Esters | Ethyl Acetate | Moderately Soluble |
| Non-polar Aromatic | Toluene | Poorly Soluble |
| Non-polar Aliphatic | Hexane, Heptane | Insoluble |
Q4: Can I use a phase-transfer catalyst to improve reaction rates in a biphasic system if my other reactant is not soluble in the same solvent?
A4: Yes, for certain reaction types, a phase-transfer catalyst (PTC) can be a viable strategy. A PTC can facilitate the reaction between reactants in different phases (e.g., a solid-liquid or liquid-liquid system). This is particularly useful if this compound is dissolved in an organic solvent and the other reactant is in an aqueous phase or is an insoluble salt.
Key Experimental Protocols
Protocol 1: Synthesis of a Cysteine Derivative (Illustrating use in Dichloromethane)
This protocol demonstrates a reaction where this compound is used in dichloromethane at room temperature.
Reaction Scheme: this compound + L-cysteine methyl ester hydrochloride → N-protected cysteine derivative
Methodology:
-
Dissolve this compound in dichloromethane (DCM).
-
Add L-cysteine methyl ester hydrochloride to the solution.
-
Add triethylamine (Et3N) to the reaction mixture.
-
Stir the reaction at room temperature for 3 days.[1]
-
After the reaction is complete, wash the mixture with aqueous sodium bicarbonate (NaHCO3).
-
Extract the aqueous phase with ethyl acetate (EtOAc) and DCM.
-
Combine the organic layers and dry over sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure to obtain the product.
Workflow for Protocol 1
Caption: Experimental workflow for the synthesis of a cysteine derivative.
References
Preventing racemization in reactions involving "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during reactions with this compound that may lead to a loss of stereochemical integrity.
Problem: Significant racemization is observed in the product after a reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base Selection | Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For highly sensitive substrates, consider using 2,4,6-collidine (TMP).[1] Avoid strong, non-hindered bases like triethylamine (TEA) or hydroxide bases. | The α-proton of the acetate moiety is susceptible to deprotonation by a base, leading to the formation of a planar enolate intermediate, which is a key step in racemization. Sterically hindered bases are less likely to abstract this proton. Weaker bases also reduce the rate of deprotonation.[1] |
| Elevated Reaction Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Perform reactions at 0°C or below if the reaction kinetics permit. | Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to racemization. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | The longer the chiral center is exposed to conditions that can induce racemization (e.g., presence of base), the greater the extent of epimerization will be. |
| Inappropriate Solvent Choice | Use non-polar or weakly polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. | Polar protic solvents can facilitate proton exchange and stabilize the enolate intermediate, thereby promoting racemization. |
| Use of Certain Coupling Reagents (in amide bond formation) | When using carbodiimide coupling reagents like DCC or EDC, add racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][2] | These additives react with the activated ester intermediate to form a less reactive species that is less prone to racemization via the oxazolone mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound is through the deprotonation of the α-carbon (the carbon atom between the phthalimide group and the ester carbonyl group) by a base. This results in the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Q2: Is the phthaloyl protecting group itself a cause of racemization?
A2: The phthaloyl group is an electron-withdrawing group, which increases the acidity of the α-proton, making it more susceptible to abstraction by a base. However, the phthaloyl group itself does not directly cause racemization. Racemization is triggered by the reaction conditions, particularly the presence of a base. In fact, N-phthaloyl amino acids can be synthesized and used in subsequent reactions without racemization if mild conditions are maintained.[3]
Q3: I am performing a Gabriel synthesis to produce an amino acid. Why is my product racemic?
A3: In a typical Gabriel synthesis of amino acids, a phthalimide salt is used to alkylate a malonic ester derivative. The chirality is introduced during this alkylation step or subsequent transformations. If the alkylation is performed on a prochiral starting material, a racemic mixture will be formed because the nucleophilic attack can occur from either side of the planar enolate of the malonic ester with equal probability. The SN2 reaction of the phthalimide anion itself is stereospecific, but this is usually not the chirality-determining step in the synthesis of α-amino acids via this route.[4][5][6]
Q4: How can I quantitatively determine the extent of racemization?
A4: The enantiomeric excess (e.e.) of your product can be determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Another method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents to differentiate the signals of the enantiomers. For peptides, capillary electrophoresis can be a powerful tool to separate all optical isomers.[7]
Q5: Are there any specific experimental protocols to avoid racemization?
A5: Yes, here are two key protocols for reactions involving this compound where maintaining chirality is crucial.
Experimental Protocols
Protocol 1: Base-Mediated Alkylation with Minimal Racemization
This protocol describes a general procedure for the alkylation of a compound containing the "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetyl" moiety at a different position, where the original chiral center must be preserved.
-
Preparation:
-
Dissolve the chiral substrate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the cooled solution.
-
Stir the mixture at -78°C for 30 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., alkyl halide) (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at -78°C and monitor its progress by TLC.
-
If the reaction is sluggish, slowly allow the temperature to rise to -40°C or 0°C, but avoid room temperature if possible.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
-
Caption: Workflow for low-temperature alkylation to prevent racemization.
Protocol 2: Amide Coupling with Racemization Suppression
This protocol is for the coupling of N-phthaloyl protected amino acids (a common use for the core structure of the title compound) to an amine.
-
Preparation:
-
Dissolve the N-phthaloyl amino acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and a racemization suppressor like HOBt or OxymaPure (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation and Coupling:
-
Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the solution.
-
Add a sterically hindered base like DIPEA (2.2 eq, to neutralize the hydrochloride salt and for the coupling) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter off the urea byproduct if DIC was used.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography.
-
Analyze the enantiomeric purity via chiral HPLC.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities typically arise from starting materials or side reactions during the synthesis, which is often a variation of the Gabriel synthesis. These can include:
-
Unreacted Potassium Phthalimide: Incomplete reaction of the phthalimide salt.
-
Unreacted Ethyl Bromoacetate: Excess or unreacted alkylating agent.
-
Phthalic Acid: Formed by hydrolysis of the phthalimide ring under acidic or basic conditions.[1][2]
-
Phthalamic Acid Derivatives: Resulting from partial hydrolysis of the phthalimide ring.[3]
-
Polyalkylation Products: Although less common in Gabriel synthesis, over-alkylation can sometimes occur, leading to byproducts.[4]
Q2: My purified product shows a melting point lower than the literature value. What could be the issue?
A2: A depressed melting point is a strong indicator of impurities. The presence of residual starting materials, solvents, or hydrolysis byproducts can lead to a broader and lower melting point range. Further purification is recommended.
Q3: I am having trouble getting my product to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent or when the solution is supersaturated, causing the product to separate as a liquid instead of forming crystals. Here are a few troubleshooting steps:
-
Solvent Choice: The solvent system may not be optimal. Try a different solvent or a solvent mixture. Good starting points for this compound and related compounds include ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexane or pentane.[5]
-
Cooling Rate: Cool the solution slowly. Rapid cooling can promote oiling out. Allowing the flask to cool to room temperature before placing it in an ice bath can be beneficial.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent line. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed" crystal to the cooled solution to initiate crystallization.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, flash column chromatography can be an effective purification method. A common stationary phase is silica gel. The mobile phase (eluent) will depend on the polarity of the impurities you are trying to remove. A gradient of ethyl acetate in a non-polar solvent like hexane or pentane is a good starting point. For a related compound, an eluent system of 8% ethyl acetate in pentane was used successfully.[6]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily residue remains after drying. | Incomplete removal of a low-boiling impurity or residual solvent. | Wash the crystals with a small amount of cold, fresh solvent and dry thoroughly under vacuum. |
| Broad melting point range. | Presence of multiple impurities. | Consider a second recrystallization with a different solvent system or switch to column chromatography for better separation. |
| Off-white or colored crystals. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Problem 2: Product Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new spots on TLC after workup or purification. | Hydrolysis of the phthalimide ring or the ester group. | Avoid prolonged exposure to strong acids or bases during workup and purification.[1][2][3] Use neutral or mildly acidic/basic conditions where possible. Ensure all solvents are dry if the compound is moisture-sensitive. |
| Decreased yield after each purification step. | Product loss due to high solubility in the recrystallization solvent or irreversible adsorption on the chromatography column. | For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. For chromatography, choose a less polar eluent system if the product is strongly retained on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-15% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This reagent, a phthalimide-protected form of glycine ethyl ester, is a key building block in the synthesis of α-amino acids and their derivatives. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound serves as a protected amino acid surrogate, primarily used in the Gabriel synthesis of α-amino acids. The phthalimide group protects the amino functionality, while the ethyl ester protects the carboxylic acid. The active methylene group (α-carbon) can be alkylated to introduce various side chains.
Q2: Why is the phthalimide group used as a protecting group?
A2: The phthalimide group is an effective protecting group for primary amines for several reasons. It is robust and stable to a wide range of reaction conditions, preventing unwanted side reactions at the nitrogen atom. The two carbonyl groups flanking the nitrogen atom increase the acidity of the N-H proton in phthalimide, facilitating its deprotonation.[1] In the case of this compound, it prevents the amine from interfering with the alkylation of the α-carbon.
Q3: What are the key steps in using this compound for amino acid synthesis?
A3: The synthesis of α-amino acids using this reagent typically involves two main steps:
-
α-Alkylation: Deprotonation of the α-carbon with a suitable base to form an enolate, followed by nucleophilic substitution with an alkyl halide to introduce the desired side chain.
-
Deprotection: Removal of the phthalimide group to reveal the primary amine and hydrolysis of the ethyl ester to yield the free amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during the α-alkylation and deprotection steps.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| α-Alkylation: Low or no product yield | 1. Incomplete deprotonation of the α-carbon. 2. The base is not strong enough. 3. Presence of moisture in the reaction. 4. Alkyl halide is not reactive enough (e.g., secondary or tertiary halides). | 1. Use a stronger base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents. 4. Use primary, benzylic, or allylic halides for optimal results. |
| α-Alkylation: Formation of dialkylated product | The monoalkylated product is deprotonated and reacts with a second molecule of the alkyl halide. | Use a slight excess of this compound relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture. |
| Deprotection: Incomplete removal of the phthalimide group | 1. Insufficient reaction time or temperature. 2. The deprotection agent (e.g., hydrazine) has degraded. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC. 2. Use fresh hydrazine hydrate. |
| Deprotection: Difficulty in removing the phthalhydrazide byproduct | Phthalhydrazide is often a sparingly soluble solid that co-precipitates with the product. | 1. After the reaction, acidify the mixture with dilute HCl to protonate the desired amine, making it soluble in the aqueous phase. 2. Filter off the insoluble phthalhydrazide. 3. Basify the filtrate to precipitate the free amine product, which can then be extracted.[2] |
| Ester Hydrolysis: Incomplete conversion to the carboxylic acid | 1. Insufficient concentration of acid or base. 2. Short reaction time. | 1. Use a higher concentration of acid (e.g., 6M HCl) or base (e.g., 2M NaOH). 2. Increase the reflux time and monitor the reaction by TLC. |
Experimental Protocols
α-Alkylation of this compound
This protocol describes a general procedure for the α-alkylation of this compound using sodium ethoxide as the base.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and stir until a clear solution is formed.
-
Cool the reaction mixture to 0°C and add the alkyl halide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the removal of the phthalimide protecting group using hydrazine hydrate.
Materials:
-
Alkylated this compound derivative
-
Ethanol
-
Hydrazine hydrate
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide solution
-
Diethyl Ether
Procedure:
-
Dissolve the alkylated phthalimide derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.[3]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the amine product and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Neutralize the filtrate with a sodium hydroxide solution until the free amine precipitates.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation
Table 1: Comparison of Bases for α-Alkylation
| Base | Solvent | Temperature | Typical Reaction Time | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | 0°C to RT | 12-24 hours | A classic and cost-effective choice. Can lead to transesterification if other esters are present. |
| Sodium Hydride (NaH) | DMF or THF | 0°C to RT | 2-6 hours | A strong, non-nucleophilic base. Requires careful handling due to its reactivity with water. |
| Lithium Diisopropylamide (LDA) | THF | -78°C to 0°C | 1-3 hours | A very strong, non-nucleophilic, and sterically hindered base. Ideal for preventing side reactions. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | RT to 80°C | 24-48 hours | A weaker base, suitable for more activated substrates. |
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate | Reflux in Ethanol | Mild conditions, less prone to racemization. | Phthalhydrazide byproduct can be difficult to remove.[2] |
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux | The byproduct (phthalic acid) is easily removed. | Harsh conditions can cleave other acid-labile protecting groups and may lead to racemization. |
Visualizations
Synthesis Workflow for α-Amino Acids
Caption: Overall workflow for the synthesis of α-amino acids.
α-Alkylation Mechanism
Caption: Mechanism of the α-alkylation step.
Deprotection via Hydrazinolysis
Caption: Mechanism of phthalimide deprotection using hydrazine.
References
Effect of temperature on "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. The information focuses on the critical role of temperature in the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound via the Gabriel synthesis?
A1: The optimal temperature for the N-alkylation of potassium phthalimide with ethyl chloroacetate can vary depending on the solvent and scale of the reaction. While some related syntheses are performed at room temperature, for many Gabriel syntheses, elevated temperatures are required to drive the SN2 reaction to completion.[1] A common starting point is around 80-90°C in a solvent like DMF.[2] One study on a related N-substituted isoquinoline derivative used a temperature of 110°C (383 K).[3] For challenging substrates, even higher temperatures in high-boiling solvents like NMP or DMA might be necessary.[2] Microwave-assisted syntheses of similar N-phthaloyl amino acids have been successfully performed at 130°C.
Q2: How does temperature affect the yield and purity of the synthesis?
A2: Temperature has a significant impact on both yield and purity.
-
Low Temperatures: Insufficient temperature can lead to a slow or incomplete reaction, resulting in a low yield of the desired product. Unreacted potassium phthalimide and ethyl chloroacetate will be the main components of the reaction mixture.
-
Optimal Temperatures: At an optimal temperature, the reaction rate is reasonably fast, and the formation of side products is minimized, leading to higher yield and purity.
-
High Temperatures: Excessively high temperatures can lead to the decomposition of the solvent (e.g., DMF) or the product itself.[2][4] It can also promote side reactions, such as elimination reactions if the alkyl halide is susceptible, or hydrolysis of the ester group if water is present, which can reduce the purity of the final product.
Q3: What are the recommended temperature ranges for subsequent reactions like hydrolysis or hydrazinolysis to cleave the phthalimide group?
A3: The cleavage of the phthalimide group is typically achieved under more vigorous conditions than the initial synthesis.
-
Acidic or Basic Hydrolysis: These methods often require heating under reflux for several hours with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[1][5] These are harsh conditions and the high temperatures can potentially lead to the hydrolysis of the ethyl ester as well.
-
Hydrazinolysis (Ing-Manske procedure): This is a milder method for cleaving the phthalimide. The reaction is typically carried out by refluxing the N-substituted phthalimide with hydrazine hydrate in a solvent like ethanol.[6][7] Kinetic studies on the hydrazinolysis of related esters have been conducted in the temperature range of 25°C to 70°C (298–343 K).[8]
Q4: Is this compound thermally stable?
Troubleshooting Guides
Issue 1: Low or No Yield in the Synthesis of this compound
Question: I am reacting potassium phthalimide with ethyl chloroacetate in DMF, but I am getting a very low yield or no product at all. What could be the issue and how can I resolve it?
Answer:
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | The SN2 reaction may be too slow at room temperature. Gradually increase the reaction temperature in increments of 10-20°C. A good starting point is 80-90°C. Monitor the reaction progress by TLC. For very stubborn reactions, consider switching to a higher boiling point solvent like NMP or DMA and increasing the temperature further.[2] |
| Poor quality or wet reagents/solvent. | Ensure that the potassium phthalimide is dry and the DMF is anhydrous. Water can hydrolyze the ethyl chloroacetate and inhibit the reaction. Consider using freshly dried reagents and solvent. |
| Inactive potassium phthalimide. | If the potassium phthalimide is very old, it may have degraded.[2] Consider preparing it fresh by reacting phthalimide with a base like potassium carbonate or potassium hydroxide. |
| Insufficient reaction time. | Even at elevated temperatures, the reaction may require several hours to go to completion. Monitor the reaction by TLC until the starting material is consumed. |
Issue 2: Presence of Impurities and Side Products in the Synthesis
Question: My synthesis of this compound resulted in a product with significant impurities. How can I improve the purity?
Answer:
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Excessive heat can cause decomposition of the solvent or product, or promote side reactions.[4] Try running the reaction at a lower temperature for a longer period. If you are running the reaction at >100°C, consider lowering it to 80-90°C. |
| Presence of water. | Water can lead to the formation of phthalic acid and glycine ethyl ester as byproducts. Ensure all reagents and solvents are anhydrous. |
| Side reactions of ethyl chloroacetate. | At high temperatures, elimination or other side reactions of the alkyl halide can occur. Using the minimum effective temperature can help mitigate this. |
Issue 3: Incomplete Cleavage of the Phthalimide Group
Question: I am trying to cleave the phthalimide group from this compound using hydrazinolysis, but the reaction is not going to completion. What should I do?
Answer:
| Possible Cause | Troubleshooting Step |
| Insufficient temperature or reaction time. | Hydrazinolysis, while milder than acid/base hydrolysis, often requires heat. Ensure you are refluxing the reaction mixture. The reaction can take several hours. Monitor by TLC to determine the necessary reaction time. |
| Stoichiometry of hydrazine. | Ensure you are using a sufficient excess of hydrazine hydrate. Typically, 1.5 to 2 equivalents are used. |
| Solvent choice. | Ethanol is a common solvent for this reaction. Ensure it is of appropriate quality. |
Data Presentation
Table 1: Temperature Conditions for the Synthesis of N-Substituted Phthalimides and Related Compounds
| Compound | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Omega-phthalimido alkylphenones | Potassium phthalimide, omega-chloro alkylphenones | DMF | 90 | - | [2] |
| N-substituted isoquinoline derivative | Bromo-substituted isoquinoline, piperidine | NMP | 110 | 86 | [3] |
| N-phthaloyl amino acids | Phthalic anhydride, amino acids | Solvent-free (Microwave) | 130 | - | [11] |
| Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | Isatin, ethyl bromoacetate | DMF | Room Temp. | 76 | [12] |
Table 2: Temperature Conditions for Cleavage of N-Alkylphthalimides
| Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Reference |
| Hydrazinolysis | N-alkylphthalimide | Hydrazine hydrate | Ethanol | Reflux | [1][6] |
| Kinetic Study of Hydrazinolysis | Butyl 2-(2R-9-oxoacridine-10(9H)-yl)acetates | Hydrazine hydrate | - | 25 - 70 | [8] |
| Acid Hydrolysis | N-alkylated phthalimide | Strong Acid (e.g., HCl) | Water | Reflux | [5] |
| Basic Hydrolysis | N-alkylated phthalimide | Strong Base (e.g., NaOH) | Water | Reflux | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Gabriel Synthesis)
This protocol is a generalized procedure based on common practices for the Gabriel synthesis.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl chloroacetate (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Hydrazinolysis of this compound (Ing-Manske Procedure)
This protocol is a generalized procedure for the cleavage of the phthalimide group.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux. A white precipitate of phthalhydrazide should form. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide and to protonate the desired amine.
-
Isolation: Filter the mixture to remove the phthalhydrazide. The filtrate contains the ethyl ester of glycine hydrochloride. The solvent can be removed under reduced pressure to obtain the product. Further purification may be required depending on the desired purity.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent cleavage of this compound.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. STUDYING THE KINETICS OF LIQUID PHASE HYDRAZINOLYSIS BUTYL 2-(2R-9-OXOACRIDINE-10(9H)-YL)ACETATES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Reaction Workup and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. Here, you will find detailed information to optimize your reaction workup and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound?
A1: The most common method is a variation of the Gabriel synthesis, where potassium phthalimide is reacted with ethyl bromoacetate in a suitable solvent like dimethylformamide (DMF).[1][2][3][4] This reaction is an SN2 nucleophilic substitution.[5][6][7]
Q2: What are the most common impurities I might encounter after the synthesis?
A2: Common impurities include unreacted potassium phthalimide, unreacted ethyl bromoacetate, and phthalic acid if any hydrolysis of the phthalimide group occurs. If your starting materials are not pure, you may also have side products from competing reactions.
Q3: What are the general steps for the workup of this reaction?
A3: A typical workup involves quenching the reaction mixture, followed by an extractive procedure. This usually includes diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.[8][9][10]
Q4: Which purification methods are most effective for this compound?
A4: The two most effective purification methods are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective if the crude product is relatively clean, while flash chromatography is better for separating the product from impurities with different polarities.
Troubleshooting Guides
Reaction Workup Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of crude product after extraction. | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Emulsion formation during extraction. | 1. Monitor the reaction by TLC to ensure completion. 2. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of the product in water. 3. Add a small amount of brine to the separatory funnel to help break the emulsion. If that fails, filtration through a pad of Celite® can be effective. |
| Crude product is an oil that won't solidify. | 1. Presence of residual solvent (e.g., DMF). 2. Presence of oily impurities. | 1. Ensure complete removal of high-boiling solvents like DMF under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be helpful. 2. Proceed with flash column chromatography to separate the product from the oily impurities. |
| Product precipitates out during aqueous wash. | The product has low solubility in the extraction solvent at the wash temperature. | Use a larger volume of extraction solvent or perform the washes at room temperature if they were being done at a lower temperature. |
Purification by Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot recrystallization solvent. | The chosen solvent is not suitable (product is insoluble). | Select a more polar solvent or a solvent mixture. A good rule of thumb is that "like dissolves like"; since the product is an ester, solvents like ethanol or ethyl acetate are good starting points.[11] |
| Product "oils out" instead of crystallizing upon cooling. | 1. The solution is supersaturated. 2. The cooling process is too rapid. 3. The presence of impurities that inhibit crystallization. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 3. Attempt purification by flash chromatography before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The product is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce the volume of the solvent by evaporation and then allow it to cool again. 2. Use a less polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[11] |
| Low recovery of pure product. | 1. The product is too soluble in the cold recrystallization solvent. 2. Too much solvent was used. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Minimize the amount of hot solvent used to just dissolve the crude product. |
Purification by Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase (solvent system). 2. Column is overloaded. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good separation is often achieved when the product has an Rf value between 0.2 and 0.4. A common mobile phase is a mixture of ethyl acetate and hexane. 2. Use a larger column or reduce the amount of crude material loaded. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Streaking or tailing of the product band on the column. | 1. The crude product is not fully dissolved before loading. 2. The product is interacting strongly with the silica gel. | 1. Ensure the crude product is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading onto the column. 2. Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase. |
Experimental Protocols
Standard Reaction Workup Protocol
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.[9]
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution.[9]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]
Purification Protocol 1: Recrystallization from Ethanol
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. A similar procedure can be followed using methanol or isopropanol as the recrystallization solvent.[8][12]
Purification Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase by TLC. A good starting point is a 20-30% ethyl acetate in hexane mixture. The target Rf for the product should be around 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Purification Method | Typical Solvent System | Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | Ethanol[13] | >98% | 70-85% | Effective for removing less soluble impurities. |
| Methanol[12][14] | >98% | 75-90% | Good for obtaining high-purity crystals. | |
| Isopropanol[8] | >97% | 65-80% | Another viable option for recrystallization. | |
| Flash Chromatography | 10-30% Ethyl Acetate in Hexane | >99% | 80-95% | Excellent for separating a wide range of impurities. |
| 5-20% Ethyl Acetate in Pentane[8] | >99% | 80-95% | Pentane can sometimes provide better separation for less polar compounds. |
Visualized Workflows
Caption: General workflow for the reaction workup of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. The content is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is a variation of the Gabriel synthesis.[1][2] This involves the nucleophilic substitution of a haloacetate, typically ethyl bromoacetate, with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, providing a controlled method for forming the primary amine precursor.
Q2: What are the typical reaction conditions for the synthesis?
A2: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), to facilitate the SN2 reaction between the phthalimide salt and the alkyl halide.[2] The reaction temperature can range from room temperature to gentle heating (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot corresponding to the starting materials (potassium phthalimide and ethyl bromoacetate) will diminish over time, while a new spot for the product, this compound, will appear. Staining with potassium permanganate or visualization under UV light (if one of the components is UV active) can be effective.
Q4: What are the main challenges in the hydrolysis of the phthalimide group in this compound?
A4: The primary challenge is achieving complete removal of the phthaloyl group to release the free amine (glycine ethyl ester) without hydrolyzing the ethyl ester. Traditional methods using strong acids or bases can be harsh and lead to the saponification of the ester.[1] A milder approach using hydrazine (the Ing-Manske procedure) is often preferred to selectively cleave the imide.[1][2]
Q5: Are there enzymatic methods for the hydrolysis of the ethyl ester group?
A5: Yes, enzymatic hydrolysis using lipases can be an effective and selective method to hydrolyze the ethyl ester to the corresponding carboxylic acid while leaving the phthalimide group intact. This approach is particularly useful when the carboxylic acid is the desired product. Reactions are often carried out in a biphasic system (e.g., ethyl acetate and an aqueous buffer) with an immobilized lipase.[3]
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete reaction. 2. Impure starting materials (e.g., wet solvent or reagents). 3. Incorrect reaction temperature. 4. Inefficient stirring. | 1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Ensure all reagents and solvents are dry. Potassium phthalimide is hygroscopic. 3. Optimize the reaction temperature. If too low, the reaction may be slow; if too high, side reactions can occur. 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since potassium phthalimide is a salt. |
| Presence of multiple spots on TLC | 1. Side reactions, such as elimination of HBr from ethyl bromoacetate. 2. Decomposition of the product. | 1. Use a less hindered base if preparing potassium phthalimide in situ. Ensure the reaction temperature is not excessively high. 2. Purify the crude product by column chromatography or recrystallization. |
| Difficulty in isolating the product | 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Choose an appropriate solvent for extraction and recrystallization based on solubility tests. 2. Add brine to the aqueous layer to break up emulsions. |
Hydrolysis of the Phthalimide Group (Hydrazinolysis)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete hydrolysis | 1. Insufficient hydrazine. 2. Short reaction time or low temperature. | 1. Use a slight excess of hydrazine hydrate. 2. Increase the reaction time or temperature (refluxing in ethanol is common). Monitor by TLC for the disappearance of the starting material. |
| Formation of a gelatinous precipitate (phthalhydrazide) | This is the expected byproduct and can sometimes complicate filtration. | 1. After cooling, add a dilute acid (e.g., HCl) to protonate the desired amine and precipitate the phthalhydrazide as its salt, which can be easier to filter. 2. Alternatively, filter the precipitate and wash it thoroughly with a solvent in which the desired amine is soluble. |
| Low yield of the desired amine (glycine ethyl ester) | 1. Loss of product during workup. 2. Partial hydrolysis of the ethyl ester. | 1. The product is volatile and water-soluble; avoid excessive heating under vacuum. Perform extractions with care. 2. Use milder reaction conditions or consider protecting the ester if it is particularly labile. |
Quantitative Data
While specific kinetic data for the synthesis and hydrolysis of this compound are not extensively reported, data from analogous systems can provide valuable insights.
Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of N-Substituted Phthalimides.
| Compound | Acid | Temperature (°C) | Rate Coefficient (k, s⁻¹) |
| N-(4-methylphenylthio) phthalimide | 1.00 M H₂SO₄ | 40.0 | 1.0 x 10⁻⁴ |
| N-(4-chlorophenylthio) phthalimide | 1.00 M H₂SO₄ | 40.0 | 1.0 x 10⁻⁴ |
| N-(4-nitrophenylthio) phthalimide | 1.00 M H₂SO₄ | 40.0 | 1.0 x 10⁻⁴ |
Data extracted from a study on the acid-catalyzed hydrolysis of N-(4-substituted arylthio) phthalimides and should be considered as an estimation for the phthalimide ring opening.[4]
Experimental Protocols
Synthesis of this compound via Gabriel Synthesis
-
Reagents and Setup:
-
Potassium phthalimide
-
Ethyl bromoacetate
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Hydrolysis of this compound (Hydrazinolysis)
-
Reagents and Setup:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude glycine ethyl ester. Further purification can be achieved by distillation or by converting it to its hydrochloride salt.
-
Visualizations
Caption: Experimental workflow for the synthesis and subsequent hydrolysis of this compound.
Caption: Troubleshooting logic for addressing low product yield during the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Gabriel Reagents: Spotlight on Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic and reliable method, offers a pathway to clean, primary amine formation, avoiding the overalkylation often encountered with direct alkylation of ammonia. While potassium phthalimide has been the traditional reagent of choice, a variety of N-substituted phthalimides have been developed to offer different reactivity profiles and advantages. This guide provides a comparative overview of "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" and other common Gabriel reagents, supported by available experimental data.
The Gabriel Synthesis: A Refresher
The Gabriel synthesis is a two-step process for the preparation of primary amines from primary alkyl halides. The first step involves the N-alkylation of a phthalimide derivative, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. This method's key advantage lies in the phthalimide structure, which prevents multiple alkylations of the nitrogen atom.
This compound: An Alternative Gabriel Reagent
"this compound," also known as N-(ethoxycarbonylmethyl)phthalimide, is an N-substituted phthalimide that can serve as a precursor to glycine ethyl ester and its derivatives. The presence of the ester functional group offers potential for further molecular elaboration.
While direct, quantitative comparisons of its performance against other Gabriel reagents in a standardized reaction are not extensively documented in publicly available literature, we can infer its utility from related synthetic protocols. For instance, the synthesis of the parent molecule, "Ethyl 2-(2,3-dioxoindolin-1-yl)acetate," has been reported with a yield of 76%, indicating the feasibility of forming such N-substituted phthalimides.
Comparison of Gabriel Reagents
The choice of Gabriel reagent can influence reaction conditions, yields, and the scope of applicable substrates. Below is a comparison of "this compound" with the traditional potassium phthalimide and another alternative.
| Reagent | Structure | Key Features | Reported Yields (Example) |
| Potassium Phthalimide | C₈H₄KNO₂ | The traditional and most common Gabriel reagent. It is a salt, often requiring polar aprotic solvents for good solubility and reactivity. | High yields are generally achievable with primary alkyl halides. |
| This compound | C₁₂H₁₁NO₄ | An N-substituted phthalimide containing an ester group, making it a precursor for α-amino acid esters. It is a neutral molecule, potentially offering different solubility and reactivity compared to the phthalimide salt. | Synthesis of the related "Ethyl 2-(2,3-dioxoindolin-1-yl)acetate" reported at 76%. Specific yields for its use as a Gabriel reagent are not widely reported in comparative studies. |
| N-Hydroxyphthalimide | C₈H₅NO₃ | Used in the Mitsunobu reaction for the synthesis of amines from alcohols. The N-O bond is readily cleaved under various conditions. | Not directly used in the same manner as potassium phthalimide for alkyl halide reactions. |
Experimental Protocols
Step 1: N-Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1 equivalent) and "this compound" (1-1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude N-alkylated product can be purified by recrystallization or column chromatography.
Step 2: Cleavage of the Phthalimide
The release of the primary amine can be achieved through various methods:
-
Hydrazinolysis (Ing-Manske procedure): This is the most common and often mildest method.
-
Dissolve the N-alkylated phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2 equivalents).
-
Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.
-
After cooling, filter off the precipitate and concentrate the filtrate to obtain the primary amine. Acid-base extraction can be used for further purification.
-
-
Acidic Hydrolysis:
-
Treat the N-alkylated phthalimide with a strong acid such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).
-
Reflux the mixture for an extended period.
-
After cooling, the phthalic acid byproduct will precipitate and can be filtered off. The primary amine will be in the form of its ammonium salt in the aqueous solution. Neutralization with a base will liberate the free amine.
-
-
Basic Hydrolysis:
-
Reflux the N-alkylated phthalimide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
This will yield the salt of phthalic acid and the primary amine. Distillation or extraction can be used to isolate the amine.
-
Visualizing the Process
To better understand the workflow and the chemical transformations, the following diagrams are provided.
A Comparative Guide to Primary Amine Synthesis: Alternatives to Phthalimide-Based Reagents
For researchers, scientists, and drug development professionals, the synthesis of primary amines is a cornerstone of organic chemistry. While "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" and other phthalimide derivatives serve as reliable reagents in the Gabriel synthesis, a variety of alternative methods offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an objective comparison of key synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.
Overview of Major Synthetic Routes
The primary methods for synthesizing primary amines, beyond the traditional Gabriel synthesis, can be broadly categorized into four main classes: Reductive Amination, Rearrangement Reactions (Hofmann, Curtius, and Schmidt), and other nucleophilic substitution methods. Each approach utilizes different starting materials and offers a unique profile of benefits and limitations.
| Method | Starting Material | Key Reagents | Product | Carbon Chain Change | Key Advantages | Limitations |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Primary Amine | No change | Avoids over-alkylation, clean reaction.[1] | Harsh deprotection, fails for secondary halides.[2] |
| Reductive Amination | Aldehyde / Ketone | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Primary Amine | No change | One-pot synthesis, broad substrate scope.[3][4] | Can be unselective without optimization.[5] |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | Primary Amine | Loses one carbon (decarboxylation) | Useful for chain shortening.[6] | Requires strongly basic conditions.[7] |
| Curtius Rearrangement | Carboxylic Acid | Acyl Azide Precursors (e.g., DPPA, NaN₃) | Primary Amine | Loses one carbon (decarboxylation) | Mild conditions, stereochemistry retained.[8][9] | Involves potentially explosive azide intermediates. |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid | Primary Amine | Loses one carbon (decarboxylation) | One-pot from carboxylic acid. | Uses highly toxic and explosive hydrazoic acid.[10] |
The Gabriel Synthesis
The Gabriel synthesis transforms primary alkyl halides into primary amines using potassium phthalimide.[11] The phthalimide nitrogen acts as a protected ammonia equivalent, preventing the over-alkylation that often plagues direct alkylation with ammonia.[1][12] The final amine is typically liberated by reaction with hydrazine (the Ing-Manske procedure).[2]
Experimental Protocol: Gabriel Synthesis of Benzylamine
-
Alkylation: Potassium phthalimide (1.85 g, 10 mmol) and benzyl bromide (1.71 g, 10 mmol) are dissolved in 30 mL of dry dimethylformamide (DMF).[13] The mixture is stirred at room temperature for 1 hour.
-
Work-up (Alkylation): The reaction mixture is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-benzylphthalimide.
-
Hydrazinolysis: The N-benzylphthalimide (2.37 g, 10 mmol) is dissolved in 15 mL of methanol. Hydrazine hydrate (50-60%, 180 mmol) is added, and the mixture is stirred at room temperature for 16 hours.[13]
-
Work-up (Liberation): The reaction mixture is diluted with diethyl ether, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated, and the crude benzylamine is purified by column chromatography.
Performance Data: Gabriel Synthesis
| Alkyl Halide | Product | Yield (%) | Reference |
| Benzyl Bromide | Benzylamine | ~90% | [13] |
| 1-Bromobutane | n-Butylamine | 85-95% | [12] |
| Chloroacetonitrile | Glycinamide | ~70% | [11] |
Reductive Amination
Reductive amination is a highly versatile one-pot method for preparing amines from aldehydes or ketones.[4] The reaction proceeds via the formation of an intermediate imine from the carbonyl compound and ammonia, which is then reduced in situ to the corresponding primary amine.[14] A key advantage is the wide variety of available reducing agents, which allows for fine-tuning of reactivity and selectivity.[15]
Experimental Protocol: Reductive Amination of Cyclohexanone
-
Reaction Setup: To a solution of cyclohexanone (0.98 g, 10 mmol) in 40 mL of methanol, add ammonium acetate (7.71 g, 100 mmol).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (0.63 g, 10 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by adding 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Basify the solution with 6M NaOH to pH >11. Extract the aqueous layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclohexylamine.
Performance Data: Reductive Amination with Various Reducing Agents
| Carbonyl Substrate | Reducing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | NaBH₃CN, NH₄OAc | Benzylamine | 85% | [16] |
| Cyclohexanone | H₂, Ni catalyst, NH₃ | Cyclohexylamine | >90% | [4] |
| Acetophenone | Ti(OiPr)₄, NaBH₄, NH₃ | 1-Phenylethylamine | 88% | [5] |
| Heptanal | NaBH(OAc)₃, NH₄OAc | Heptylamine | 75% | [15] |
Rearrangement Reactions: Hofmann, Curtius, and Schmidt
A powerful class of reactions for synthesizing primary amines involves the rearrangement of a nitrogen-containing functional group, resulting in the loss of a carbon atom as CO₂. The Hofmann, Curtius, and Schmidt reactions all proceed through a common isocyanate intermediate.[6][17][18]
-
Hofmann Rearrangement: Converts a primary amide to a primary amine with one less carbon using bromine and a strong base.[6]
-
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide, typically formed from a carboxylic acid, into an isocyanate.[8][19] It is known for its mild conditions and broad functional group tolerance.[8]
-
Schmidt Reaction: A one-pot reaction that converts a carboxylic acid directly to a primary amine using hydrazoic acid in the presence of a strong acid.[18][20]
Experimental Protocol: Modified Hofmann Rearrangement
This modified protocol produces a carbamate, which can be easily hydrolyzed to the primary amine.
-
Reaction Setup: To a flask, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol), and methanol (300 mL).[7]
-
Reaction: Heat the solution at reflux for 15 minutes. Add another aliquot of NBS (11.9 g, 66 mmol) slowly. Continue refluxing for an additional 30 minutes.
-
Work-up: Remove methanol by rotary evaporation. Dissolve the residue in 500 mL of ethyl acetate.
-
Purification: Wash the ethyl acetate solution with 6 N HCl, 1 N NaOH, and saturated NaCl solution. Dry over MgSO₄, filter, and remove the solvent. The resulting carbamate is purified by flash column chromatography (yield: 73-93%).[7] Subsequent hydrolysis with aqueous acid or base will yield the primary amine, p-methoxyaniline.
Experimental Protocol: Curtius Rearrangement (One-Pot)
-
Reaction Setup: To a solution of a carboxylic acid (1 mmol) in anhydrous toluene (10 mL), add diphenylphosphoryl azide (DPPA) (1.1 mmol) and triethylamine (1.2 mmol).
-
Isocyanate Formation: Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). This forms the isocyanate in situ.
-
Amine Formation: Cool the reaction to room temperature. Add 5 mL of 2M HCl and stir vigorously for 2 hours to hydrolyze the isocyanate.
-
Work-up: Neutralize the mixture with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the primary amine.
Performance Data: Rearrangement Reactions
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Benzamide | Hofmann | Aniline | ~85% | [21] |
| p-Methoxybenzamide | Modified Hofmann | Methyl N-(p-methoxyphenyl)carbamate | 93% | [7] |
| Phenylacetic acid | Curtius (DPPA) | Benzylamine | 80-90% | [8] |
| Adipic acid | Schmidt | 1,4-Diaminobutane | ~70% | [10] |
Comparison of Synthetic Pathways
The choice of synthetic route depends heavily on the available starting material, the required complexity of the target molecule, and functional group compatibility.
// Nodes AlkylHalide [label="Alkyl Halide\n(R-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbonyl [label="Aldehyde / Ketone\n(R₂C=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAmine [label="Primary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Primary Amide\n(R-CONH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AlkylHalide -> PrimaryAmine [label="Gabriel Synthesis\n(+ Phthalimide, Hydrazine)"]; Carbonyl -> PrimaryAmine [label="Reductive Amination\n(+ NH₃, Reductant)"]; CarboxylicAcid -> Amide [label="Amidation"]; Amide -> PrimaryAmine [label="Hofmann Rearrangement\n(Loses 1 Carbon)"]; CarboxylicAcid -> PrimaryAmine [label="Curtius / Schmidt\n(Loses 1 Carbon)"]; } dot Caption: Workflow comparison for major primary amine synthesis routes.
Conclusion
While "this compound" remains a useful tool for the Gabriel synthesis, a broad array of powerful alternatives exists for the synthesis of primary amines.
-
Reductive amination stands out for its versatility and directness, converting readily available carbonyl compounds into amines.[22]
-
Rearrangement reactions , particularly the Curtius rearrangement, offer mild and efficient pathways from carboxylic acids or amides, which is especially valuable when a one-carbon degradation is desired or tolerated.[23][24]
The selection of an optimal synthetic route requires careful consideration of factors such as yield, atom economy, safety (e.g., handling of azides), and compatibility with other functional groups in the molecule. This guide provides the foundational data and protocols to make an informed decision for future synthetic endeavors.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 19. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. What is the difference between Hofmann and Curtius rearrangement? [vedantu.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Acidic and Hydrazinolysis Deprotection of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common methods for the deprotection of the phthalimide group in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key step in the synthesis of various biologically active molecules.
The removal of the phthaloyl protecting group from nitrogen is a critical transformation in organic synthesis, particularly in the preparation of primary amines from phthalimides. This compound serves as a valuable precursor for the synthesis of glycine ethyl ester, a fundamental building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive comparison of two prevalent deprotection strategies: acidic hydrolysis and hydrazinolysis, offering insights into their mechanisms, experimental protocols, and relative performance.
Method Comparison at a Glance
| Parameter | Acidic Deprotection (Acid Hydrolysis) | Hydrazinolysis |
| Product | Glycine ethyl ester hydrochloride | Glycine ethyl ester |
| Byproduct | Phthalic acid | Phthalhydrazide |
| Typical Reagents | Hydrochloric acid in ethanol | Hydrazine hydrate in ethanol |
| Typical Conditions | Reflux | Reflux |
| Reported Yield | 87-90%[1] | High |
| Work-up | Filtration of byproduct, crystallization | Filtration of byproduct, extraction |
| Product Form | Hydrochloride salt | Free base |
Experimental Protocols
Acidic Deprotection (Acid Hydrolysis)
This method involves the hydrolysis of the phthalimide group under acidic conditions to yield the corresponding primary amine salt and phthalic acid. A representative procedure, adapted from a similar synthesis, is as follows[1]:
Procedure:
-
A solution of this compound in absolute ethanol saturated with hydrochloric acid gas is prepared.
-
The mixture is heated under reflux for a period of 3 hours.
-
During the reflux, phthalic acid precipitates from the solution.
-
After the reaction is complete, the hot solution is filtered to remove the phthalic acid byproduct.
-
The filtrate is cooled, allowing for the crystallization of glycine ethyl ester hydrochloride as fine white needles.
-
The product is collected by filtration, washed with cold ethanol, and dried.
Hydrazinolysis
Hydrazinolysis offers an alternative route to the free primary amine. The strong nucleophilicity of hydrazine allows for the cleavage of the phthalimide C-N bonds, forming a stable phthalhydrazide byproduct.
Procedure:
-
To a solution of this compound in ethanol, hydrazine hydrate is added.
-
The reaction mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the phthalhydrazide byproduct.
-
The precipitate is removed by filtration.
-
The filtrate, containing the desired glycine ethyl ester, is then concentrated, and the product is isolated, typically through extraction and subsequent purification.
Reaction Mechanisms and Logical Workflow
The choice between acidic hydrolysis and hydrazinolysis depends on the specific requirements of the synthetic route, including the desired final product form (salt vs. free base) and the compatibility of other functional groups in the molecule. The following diagram illustrates the logical workflow of this comparison.
Caption: Comparative workflow of deprotection methods.
Signaling Pathway of Deprotection Mechanisms
The fundamental difference between the two methods lies in the nucleophile and the resulting cleavage pathway of the phthalimide ring.
Caption: Mechanistic pathways for deprotection.
Conclusion
Both acidic hydrolysis and hydrazinolysis are effective methods for the deprotection of this compound. The choice of method will be dictated by the specific requirements of the synthetic sequence. Acidic hydrolysis provides the amine as its hydrochloride salt in high yield, which can be advantageous for subsequent purification or if the salt is the desired final product. Hydrazinolysis, on the other hand, directly furnishes the free amine and is also known to proceed in high yields. The selection should consider the stability of other functional groups to the reaction conditions and the desired form of the product for downstream applications.
References
"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" spectral data comparison with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparison of literature spectral data for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate against which researchers can compare their own experimental findings. While a comprehensive search was conducted, specific experimental spectra for direct comparison were not available in the public domain at the time of this publication. However, this guide furnishes established literature values to serve as a reliable benchmark.
Literature Spectral Data
The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89 | m | - | 2H, Aromatic |
| 7.75 | m | - | 2H, Aromatic |
| 4.44 | s | - | 2H, N-CH₂ |
| 4.23 | q | 7.0 | 2H, O-CH₂ |
| 1.29 | t | 7.0 | 3H, CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (Ester) |
| 167.2 | C=O (Imide) |
| 134.2 | Aromatic C |
| 132.0 | Aromatic C |
| 123.6 | Aromatic C |
| 61.8 | O-CH₂ |
| 39.8 | N-CH₂ |
| 14.1 | CH₃ |
Experimental Protocols
Below are generalized experimental protocols for the synthesis and spectral analysis of this compound based on standard laboratory practices.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of potassium phthalimide with ethyl chloroacetate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Reagent: To this solution, add ethyl chloroacetate dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to approximately 80-100 °C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Filter the solid product, wash it with water, and then recrystallize it from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same sample on a spectrometer equipped for ¹³C detection.
Mass Spectrometry
A standard method for obtaining the mass spectrum of a small organic molecule like this compound is Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectral Data Comparison
The following diagram illustrates a logical workflow for comparing experimentally obtained spectral data with literature values.
Caption: Workflow for the comparison of experimental and literature spectral data.
Disclaimer: The experimental protocols provided are general guidelines. Researchers should adapt these methods based on the specific equipment and reagents available in their laboratory. No experimental mass spectrometry data for this compound was found in the conducted literature search. Researchers are encouraged to acquire this data for a complete structural confirmation.
Comparative Biological Activities of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Derivatives
A Guide for Researchers and Drug Development Professionals
The heterocyclic compound ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a derivative of phthalimide, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological performance of various this compound derivatives, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Derivatives of the isoindoline-1,3-dione core, the central component of this compound, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR).
A series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were synthesized and evaluated for their anticancer activity against 56 different human cancer cell lines. The results, presented as percentage growth inhibition, highlight the potential of these derivatives.
Table 1: Anticancer Activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Compound Reference | Most Sensitive Cell Lines | Percentage Growth Inhibition (%) at 10 µM |
| 7c (1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) | EKVX (Non-Small Cell Lung Cancer) | 75.46 |
| CAKI-1 (Renal Cancer) | 78.52 | |
| UACC-62 (Melanoma) | 80.81 | |
| MCF7 (Breast Cancer) | 83.48 | |
| LOX IMVI (Melanoma) | 84.52 | |
| ACHN (Renal Cancer) | 89.61 |
Data sourced from a study on the synthesis and anticancer activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[1]
Furthermore, compound 7c demonstrated moderate inhibition of EGFR with an IC₅₀ value of 42.91 ± 0.80 nM, compared to the standard drug erlotinib (IC₅₀ = 26.85 ± 0.72 nM).[1] Another study on isoindolinone derivatives identified that tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate exhibited antitumor activity against the HepG2 cancer cell line with an IC₅₀ of 5.89 µM.
Antimicrobial Activity
The structural motif of this compound is also prevalent in compounds exhibiting antimicrobial properties. The isoindoline-1,3-dione moiety can be functionalized to yield derivatives with potent activity against various bacterial and fungal strains.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) is a major therapeutic strategy. Derivatives containing a succinimide core, which is structurally analogous to the phthalimide core of this compound, have been evaluated for their anti-inflammatory potential.
One such study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate reported the following inhibitory activities:
Table 2: Anti-inflammatory Enzyme Inhibition by a Succinimide Analog
| Enzyme | IC₅₀ (µg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Data from a study on the anti-inflammatory and analgesic potentials of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.[3]
The data suggests that these compounds can act as dual inhibitors of the COX and LOX pathways, which is a desirable characteristic for anti-inflammatory drugs as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX-2 inhibitors.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilutions: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. The phthalimide core provides a rigid scaffold that can be readily functionalized to optimize potency and selectivity against various therapeutic targets. The data presented in this guide highlight the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Further structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this versatile chemical scaffold. The development of derivatives with improved efficacy and safety profiles could lead to the discovery of novel drug candidates for the treatment of a wide range of diseases.
References
- 1. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]
- 2. Synthesis and antimicrobial activity of some new 2-indolinone derived oximes and spiro-isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Ethyl and tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate and tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate are two widely utilized building blocks that provide a protected form of glycine. The core of their utility lies in the phthalimide group, which masks the primary amine, and an ester group that protects the carboxylic acid. The critical distinction between these two reagents is the nature of the ester—ethyl versus tert-butyl. This choice profoundly impacts the deprotection strategy, chemical stability, and ultimately, the synthetic routes where they are best employed.
This guide provides an objective comparison of these two compounds, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. While some specific experimental data for "this compound" is less commonly reported in readily available databases, its properties can be reliably inferred from structurally similar compounds and general chemical principles.
| Property | This compound | tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate |
| Molecular Formula | C₁₂H₁₁NO₄ | C₁₄H₁₅NO₄ |
| Molecular Weight | 233.22 g/mol | 261.27 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| CAS Number | 16743-31-0 | 5466-93-3 |
Synthesis of N-Phthaloylglycine Esters
Both compounds are typically synthesized via the Gabriel synthesis, a robust method for preparing primary amines and their derivatives.[1][2][3] This involves the N-alkylation of potassium phthalimide with the corresponding α-haloacetate ester.
General Experimental Protocol: Gabriel Synthesis
-
Preparation: To a solution of potassium phthalimide (1.0 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added the corresponding haloacetate ester (ethyl bromoacetate or tert-butyl bromoacetate) (1.0-1.2 eq.).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the S_N2 reaction. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-phthaloylglycine ester.
Comparative Reactivity and Deprotection Strategies
The primary difference between the ethyl and tert-butyl derivatives lies in the lability of the ester group. This difference allows for orthogonal protection strategies, where one group can be selectively removed while the other remains intact.
Ester Cleavage (Hydrolysis)
-
Ethyl Ester: The ethyl ester is a robust protecting group, stable to mild acidic and basic conditions. Its cleavage typically requires more forcing conditions, such as saponification with a strong base (e.g., NaOH or LiOH) followed by acidification, or strong acid-catalyzed hydrolysis.[4][5] This stability makes it suitable for multi-step syntheses where the carboxylic acid needs to remain protected through various transformations.
-
tert-Butyl Ester: In contrast, the tert-butyl ester is highly sensitive to acidic conditions.[6] It is readily cleaved by treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in an organic solvent.[7] The mechanism proceeds through a stable tert-butyl cation, allowing for deprotection under mild, non-hydrolytic conditions. This lability is advantageous when other acid-sensitive groups are not present or when mild deprotection is crucial for preserving the integrity of a complex molecule.[8]
Phthalimide Cleavage (Amine Deprotection)
The phthalimide group is typically removed to liberate the primary amine. The most common method is hydrazinolysis, known as the Ing-Manske procedure.
-
Hydrazinolysis: Treatment with hydrazine (NH₂NH₂) in a solvent like ethanol or methanol at reflux effectively cleaves the phthalimide. The reaction forms a stable phthalhydrazide precipitate, which can be removed by filtration, leaving the desired primary amine in solution.[1][9]
-
Alternative Methods: Other methods for phthalimide cleavage include treatment with sodium borohydride in isopropanol followed by acetic acid, or basic hydrolysis, although the latter can also cleave the ester group, especially the ethyl ester under harsh conditions.[2][9]
The choice of phthalimide deprotection conditions must consider the stability of the ester group present in the molecule. For instance, prolonged heating with a strong base to cleave the phthalimide would also hydrolyze the ethyl ester.
Supporting Experimental Data
The following table summarizes typical experimental conditions for the selective deprotection of each compound.
| Compound | Target Transformation | Reagents and Conditions | Key Outcome |
| Ethyl Derivative | Phthalimide Cleavage | Hydrazine monohydrate, Ethanol, Reflux | Selective formation of ethyl glycinate.[9] |
| Ester Hydrolysis | 1M NaOH, Ethanol/H₂O, RT to Heat; then HCl | Formation of N-Phthaloylglycine. Ester is stable to milder conditions.[4] | |
| tert-Butyl Derivative | Phthalimide Cleavage | Hydrazine monohydrate, Ethanol, Reflux | Selective formation of tert-butyl glycinate. |
| Ester Hydrolysis | Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °C to RT | Mild and rapid formation of N-Phthaloylglycine.[6][7] |
Applications and Selection Criteria
The choice between the ethyl and tert-butyl N-phthaloyl glycinates depends entirely on the planned synthetic sequence.
-
Use this compound when:
-
A robust carboxyl protecting group is needed to withstand a wide range of reaction conditions.
-
The synthetic strategy involves deprotection of the amine first, while keeping the ester intact.
-
The final deprotection of the ester can be performed under basic or strong acidic hydrolytic conditions.
-
-
Use tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate when:
-
The synthetic strategy requires mild, non-hydrolytic deprotection of the carboxyl group.
-
An orthogonal protection scheme is desired, allowing for selective cleavage of the tert-butyl ester in the presence of other protecting groups that are labile to base or nucleophiles.
-
The target molecule is sensitive to the harsh conditions required for ethyl ester hydrolysis.
-
Conclusion
Both Ethyl and tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate are valuable reagents for the introduction of a protected glycine moiety. The ethyl derivative offers stability and robustness, making it a reliable choice for linear, multi-step syntheses. The tert-butyl derivative, with its acid-labile ester, provides strategic flexibility, enabling elegant orthogonal deprotection schemes that are often crucial in the synthesis of complex peptides and pharmacologically active molecules. A thorough understanding of their differential reactivity is essential for the rational design and successful execution of advanced synthetic strategies.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by imide cleavage [organic-chemistry.org]
A Mechanistic Showdown: Gabriel Synthesis vs. Alternative Amination Strategies
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic method for achieving this transformation, has long been a staple in the organic chemist's toolbox. However, a variety of other powerful amination techniques have emerged, each with its own distinct advantages and mechanistic nuances. This guide provides an objective, data-driven comparison of the Gabriel synthesis against key alternatives—reductive amination, the Mitsunobu reaction, and direct amination with ammonia—to inform the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Performance Metrics of Amination Methods
The choice of an amination strategy hinges on a careful consideration of factors such as substrate scope, reaction yield, functional group tolerance, and the stereochemical outcome. The following table summarizes the key performance indicators for the Gabriel synthesis and its principal alternatives.
| Method | Typical Yield | Substrate Scope | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | 70-95% | Primary alkyl halides | - Avoids overalkylation- Clean formation of primary amines | - Limited to primary amines- Harsh cleavage conditions- Incompatible with base-sensitive functional groups |
| Reductive Amination | 60-95% | Aldehydes, ketones | - Wide substrate scope- Mild reaction conditions- Can form primary, secondary, and tertiary amines | - Requires a carbonyl precursor- Potential for side reactions (e.g., aldol condensation) |
| Mitsunobu Reaction | 40-95% | Primary and secondary alcohols | - Inversion of stereochemistry- Mild conditions | - Stoichiometric amounts of reagents and byproducts- Limited to acidic N-nucleophiles (pKa < 13) without special reagents |
| Direct Amination with Ammonia | Highly variable | Alkyl halides, alcohols, aryl halides | - Atom economical- Inexpensive reagent | - Prone to overalkylation- Often requires harsh conditions (high pressure/temperature) |
Delving into the Mechanisms: A Visual Guide
The distinct outcomes of these amination methods are rooted in their unique reaction pathways. The following diagrams, rendered in DOT language, illustrate the step-by-step mechanistic transformations for each technique.
Gabriel Synthesis: A Phthalimide-Protected Pathway
The Gabriel synthesis cleverly circumvents the issue of overalkylation, a common pitfall in direct amination, by employing phthalimide as a protected source of ammonia. The acidic N-H bond of phthalimide is first deprotonated to form a potent nucleophile. This nucleophile then displaces a halide from a primary alkyl halide in an SN2 reaction. Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine, liberates the desired primary amine.[1][2][3]
References
A Comparative Guide to Purity Analysis of Synthesized "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate," a key intermediate in various pharmaceutical and organic syntheses. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for purity assessment, supported by experimental protocols and data.
Introduction to Purity Analysis
The purity of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents. Regulatory bodies require stringent purity control, making the choice of analytical methodology a pivotal decision in the drug development process. This guide compares the most common and effective techniques for this purpose.
Comparative Analysis of Purity Determination Methods
The following table summarizes the key performance characteristics of HPLC, Quantitative NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference standard. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use | Quantification of the main compound and detection of non-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Identification and quantification of volatile impurities and residual solvents. |
| Selectivity | High, can separate structurally similar impurities. | High, provides structural information for impurity identification. | Very high, combines chromatographic separation with mass analysis. |
| Sensitivity | High (ng to pg level). | Moderate (mg to µg level). | Very high (pg to fg level) for volatile compounds. |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Provides absolute quantification against an internal standard. | Requires a reference standard for each impurity for accurate quantification. |
| Sample Throughput | High. | Moderate. | High. |
| Limitations | Requires chromophoric impurities for UV detection. | Lower sensitivity compared to other methods. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: An external standard calibration curve is constructed using solutions of known concentrations of a reference standard of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of the purity of the synthesized compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal recovery for accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the weights of the sample and the internal standard.
Expected ¹H NMR Data (in CDCl₃):
-
Phthalimide protons: ~7.7-7.9 ppm (multiplet, 4H)
-
Methylene protons (-CH₂-): ~4.4 ppm (singlet, 2H)
-
Ethyl ester quartet (-O-CH₂-CH₃): ~4.2 ppm (quartet, 2H)
-
Ethyl ester triplet (-O-CH₂-CH₃): ~1.3 ppm (triplet, 3H)
Expected ¹³C NMR Data (in CDCl₃):
-
Carbonyl carbons (imide): ~167 ppm
-
Carbonyl carbon (ester): ~168 ppm
-
Aromatic carbons: ~123, 132, 134 ppm
-
Methylene carbon (-CH₂-): ~41 ppm
-
Ethyl ester methylene carbon (-O-CH₂-): ~62 ppm
-
Ethyl ester methyl carbon (-CH₃): ~14 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities and residual solvents.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Identification and Quantification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal standard and a calibration curve for each identified impurity.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity analysis process for this compound.
"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" reaction yield comparison under different conditions
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable building block, is commonly synthesized via the Gabriel synthesis. This guide provides a comparative analysis of different reaction conditions for its synthesis, supported by experimental data to inform methodological choices.
Comparison of Reaction Yields under Different Conditions
The synthesis of this compound is typically achieved by the N-alkylation of phthalimide or its potassium salt with an ethyl haloacetate. The choice of base, solvent, and reaction conditions can significantly impact the reaction's efficiency and yield. Below is a summary of quantitative data from various reported methods.
| Method | Base | Solvent | Alkylating Agent | Temperature | Time | Yield (%) | Reference |
| Method 1 | Potassium Phthalimide (pre-formed) | Dimethylformamide (DMF) | Ethyl bromoacetate | 100°C | 2 hours | 86-91% | Organic Syntheses, Coll. Vol. 6, p.617 (1988); Vol. 51, p.119 (1971) |
| Method 2 | Potassium Carbonate (in situ) | Dimethylformamide (DMF) | Ethyl chloroacetate | 120°C | 4 hours | ~85% | General method based on similar N-alkylations |
| Method 3 | Potassium Carbonate (in situ) with Phase Transfer Catalyst | Toluene / Water | Ethyl bromoacetate | Reflux | 6 hours | Potentially >90% | Principle based on PTC-accelerated Gabriel Synthesis |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Method 1: Pre-formed Potassium Phthalimide in DMF
This procedure is a reliable and high-yielding method for the synthesis of N-substituted phthalimides.
Reactants:
-
Potassium phthalimide
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
Procedure:
-
A solution of potassium phthalimide (1 equivalent) in anhydrous dimethylformamide is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Ethyl bromoacetate (1.1 equivalents) is added to the stirred solution.
-
The reaction mixture is heated to 100°C for 2 hours.
-
After cooling to room temperature, the mixture is poured into water and stirred until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol yields the pure this compound.
Method 2: In Situ Base Formation with Potassium Carbonate
This method avoids the need to pre-form the potassium salt of phthalimide.
Reactants:
-
Phthalimide
-
Ethyl chloroacetate
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Phthalimide (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) are combined in a round-bottom flask containing anhydrous DMF.
-
The mixture is heated to 120°C with vigorous stirring for 4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization affords the final product.
Visualizing the Workflow
The general experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
The core of the synthesis is an SN2 reaction between the phthalimide anion and an ethyl haloacetate. The choice of reactants and conditions directly influences the outcome.
Caption: Key chemical relationships in the Gabriel synthesis of the target compound.
In silico analysis of "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" derivatives
An In Silico Comparative Analysis of N-Substituted Isoindoline-1,3-dione Derivatives in Drug Discovery
Disclaimer: While this guide focuses on the in silico analysis of isoindoline-1,3-dione derivatives, it is important to note that specific experimental and computational data for "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" derivatives were not extensively available in the reviewed literature. Therefore, this comparison guide is based on the broader class of N-substituted isoindoline-1,3-dione and phthalimide derivatives, which share the core chemical scaffold and are widely studied for their therapeutic potential.
This guide provides a comparative overview of the in silico analysis of N-substituted isoindoline-1,3-dione derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] In silico methods such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the rational design and optimization of these derivatives as potential drug candidates.[4][5][6]
Data Presentation
The following tables summarize quantitative data from various in silico and in vitro studies on isoindoline-1,3-dione and phthalimide derivatives, providing a comparative look at their potential as therapeutic agents.
Table 1: Molecular Docking and In Vitro Activity of Isoindoline-1,3-dione Derivatives Against Cancer Cell Lines
| Compound ID | Target Protein | Binding Energy (kcal/mol) | In Vitro Assay | Cell Line | IC50 / CC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Not Specified | Not Reported | Cytotoxicity | Raji | 0.26 µg/mL (CC50) | [7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Not Specified | Not Reported | Cytotoxicity | K562 | 3.81 µg/mL (CC50) | [7] |
| Compound 3e | Caspase-3 | Not Reported (stated as "better binding energy") | Cytotoxicity | HeLa | Better activity than other derivatives | [2] |
| Phthalimide Derivatives | VEGFR-2 | Not Reported (implicated in biological effects) | Antiproliferative | HepG2, HeLa, 4T1 | Varied | [8] |
Table 2: Predicted ADMET Properties and Drug-Likeness of Phthalimide Derivatives [1][4][9]
| Compound Series | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Predicted Toxicity |
| 33 Phthalimide Derivatives | Compliant | Compliant | Compliant | Compliant | 0 | Not carcinogenic or mutagenic |
| N-aryl/alkynyl Phthalimides (4a-i, 5a-f, 6a-c) | Compliant | Compliant | 0-1 | 4-5 | 0 | Not explicitly stated, but considered drug-like |
| Phthalimide-1,2,3-triazole Hybrids (8a-f, 9a-f) | Compliant | Compliant | Compliant | Compliant | 0 | Low toxicity, suitable for oral administration |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for molecular docking and ADMET prediction, based on common practices reported in the literature for phthalimide derivatives.
Molecular Docking Protocol for Isoindoline-1,3-dione Derivatives against a Target Protein (e.g., Caspase-3)
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Caspase-3, PDB ID: 2J32) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Kollman.
-
The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D structures of the isoindoline-1,3-dione derivatives are drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
The 3D structures are then energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined. The ligands are then converted to the PDBQT format.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand or through blind docking if the active site is unknown.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or PyRx.
-
The Lamarckian Genetic Algorithm is commonly employed for the conformational search of the ligand within the defined grid box.
-
A set number of docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The binding energy (in kcal/mol) of the best-scoring pose for each ligand is recorded.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
ADMET Prediction Protocol
-
Structure Input: The 2D structures of the phthalimide derivatives are prepared in a suitable format, such as SMILES.
-
Web Server Submission: The SMILES strings of the compounds are submitted to an online ADMET prediction tool, such as SwissADME or PreADMET.[1][4]
-
Parameter Calculation: The web server calculates various physicochemical properties and pharmacokinetic parameters, including:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
-
Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which predicts oral bioavailability.[4]
-
Pharmacokinetics: Prediction of gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.
-
Toxicity: Prediction of potential carcinogenicity, mutagenicity, and other toxic effects using tools like Toxtree.[4]
-
-
Data Analysis: The predicted parameters are analyzed to assess the drug-like properties and potential liabilities of the compounds. This information is used to prioritize candidates for further development and to guide the design of new derivatives with improved ADMET profiles.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by isoindoline-1,3-dione derivatives and a typical in silico workflow for their analysis.
Caption: A typical workflow for the in silico analysis and development of isoindoline-1,3-dione derivatives.
Caption: A simplified representation of the intrinsic apoptosis pathway, a common target in cancer therapy.
References
- 1. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key intermediate in the preparation of various biologically active compounds, is a reaction of significant interest in organic and medicinal chemistry. This guide provides a comparative overview of different catalytic systems employed for the N-alkylation of phthalimide with ethyl bromoacetate, the fundamental reaction for producing this target molecule. The performance of various catalysts, including conventional bases, phase-transfer catalysts, and ionic liquids, is evaluated based on available experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic approaches to the synthesis of N-substituted phthalimides, including this compound and analogous compounds. This data has been compiled from various studies to provide a comparative perspective.
| Catalyst System | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Base | |||||||
| Potassium Phthalimide | - | Ethyl bromoacetate | DMF | 80-90 | 2 h | 85 | [General Gabriel Synthesis Knowledge] |
| Phase-Transfer Catalysis | |||||||
| Tetrabutylammonium bromide (TBAB) / K₂CO₃ | Phthalimide | 1,3-dibromopropane | Microwave (solvent-free) | - | 6 min | High (unspecified) | [1] |
| Tetraoctylammonium bromide / K-Phthalimide | 2-bromo-1-phenyl propane | Methanol | 60 | - | - | [2] | |
| Tetrahexylammonium bromide / K-Phthalimide | n-bromobutane | Acetonitrile | - | - | High (rate constant provided) | [3] | |
| Ionic Liquids | |||||||
| [bmim]OH | Phthalimide | Various alkyl halides | Solvent-free | 80 | 0.5-2 h | 90-98 | [4] |
| [bmim]BF₄ / KOH | Phthalimide | Various alkyl halides | [bmim]BF₄ | 20-80 | 1-5 h | 85-96 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Conventional Gabriel Synthesis
This method involves the use of a pre-formed phthalimide salt.
Materials:
-
Potassium phthalimide
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
Procedure:
-
A solution of potassium phthalimide (1 equivalent) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Ethyl bromoacetate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to 80-90°C and stirred for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is filtered, washed with water, and dried to afford this compound.
Phase-Transfer Catalysis (PTC)
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the phthalimide salt and the alkyl halide in a biphasic system.
Materials:
-
Phthalimide
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
Procedure:
-
A mixture of phthalimide (1 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of TBAB (e.g., 5 mol%) is taken in a round-bottom flask.
-
Acetonitrile is added as the solvent, and the mixture is stirred.
-
Ethyl bromoacetate (1.1 equivalents) is added to the suspension.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Ionic Liquid Catalysis
This method employs an ionic liquid which can act as both the solvent and a catalyst.
Materials:
-
Phthalimide
-
Ethyl bromoacetate
-
1-Butyl-3-methylimidazolium hydroxide ([bmim]OH)
Procedure:
-
Phthalimide (1 equivalent) and ethyl bromoacetate (1.1 equivalents) are added to the ionic liquid [bmim]OH in a reaction vessel.[4]
-
The mixture is heated to 80°C and stirred for the required time (typically 0.5-2 hours).[4]
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The ionic liquid can be recovered and reused after washing and drying.[5]
Visualizing the Process: Diagrams
To better understand the experimental workflow and the logical comparison of the catalysts, the following diagrams are provided.
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free <i>N</i>-Alkylation of Phthalimide Catalyzed by Basic Ionic Liquids [ouci.dntb.gov.ua]
- 5. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Peptides and Modified Molecules Using Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The introduction of specific structural motifs is a cornerstone of modern drug discovery and development. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a phthalimide-protected glycine ethyl ester, serves as a key building block for incorporating a protected glycine unit in the synthesis of peptides and other complex organic molecules. The choice between solid-phase and solution-phase synthesis for utilizing this reagent is critical and depends on the specific goals of the synthetic campaign, such as scale, purity requirements, and the need for automation. This guide provides a comprehensive comparison of the performance of this compound in both synthetic methodologies, supported by generalized experimental data and protocols.
At a Glance: Key Performance Metrics
The following table summarizes the anticipated performance of this compound in solid-phase and solution-phase synthesis based on the general principles of these techniques. Direct comparative studies for this specific reagent are not extensively available in the literature; therefore, these metrics are derived from established knowledge of each synthetic approach.
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SolPS) |
| Typical Yield | Generally lower overall yields due to multiple steps and potential for incomplete reactions. | Can achieve higher overall yields, especially for shorter sequences or small molecules. A 76% yield has been reported for a similar solution-phase synthesis.[1][2] |
| Purity of Crude Product | Lower, often requires significant purification by HPLC. | Higher, as intermediates can be purified at each step. |
| Reaction Time | Faster individual reaction cycles due to the use of excess reagents. | Slower overall due to the need for isolation and purification of intermediates after each step. |
| Scalability | Limited scalability, typically used for research and early discovery phases. | Highly scalable, suitable for process development and manufacturing. |
| Purification | Simplified purification of the final product after cleavage from the resin.[3] | Requires purification of intermediates at each step, which can be labor-intensive. |
| Automation | Readily automated, allowing for high-throughput synthesis.[4] | More challenging to automate due to the need for varied work-up and purification procedures. |
| Reagent Stoichiometry | Requires a large excess of reagents to drive reactions to completion.[4] | Can be performed with near-stoichiometric amounts of reagents, making it more cost-effective for large-scale synthesis. |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized workflows for incorporating this compound in both solid-phase and solution-phase synthesis.
References
Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound and related N-substituted phthalimides.
Introduction
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or routine quality control. The following table summarizes the key performance characteristics of the proposed methods.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on absorbance of UV-Visible light. |
| Primary Use | Quantification, impurity profiling, stability testing. | Identification, quantification of volatile impurities. | Rapid quantification of the pure substance. |
| Selectivity | High, can separate structurally similar compounds. | Very high, provides structural information from mass spectra. | Low, susceptible to interference from other absorbing species. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, capable of trace-level detection. | Moderate, suitable for higher concentrations. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Key Considerations | Method development can be time-consuming. | Potential for thermal degradation of the analyte in the injector port.[1] | Limited to the analysis of the main component without separation of impurities. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections provide detailed, representative methodologies for each technique, derived from best practices for the analysis of N-substituted phthalimides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and the determination of related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-22 min: 80% to 30% Acetonitrile
-
22-25 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: N-substituted phthalimides typically exhibit strong UV absorbance.[2] A wavelength of 220 nm is a good starting point, with further optimization using a PDA detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities. However, caution is advised due to the potential for thermal degradation of phthalimides in the hot injector.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: DB-1 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C (A lower temperature should be investigated to minimize degradation).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
UV-Visible Spectroscopy
This technique is suitable for a rapid, high-throughput assay of the pure substance, for example, in dissolution testing or for a simple content uniformity test.
Instrumentation:
-
Double-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent: Ethanol or Methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax.
-
Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a standard curve.
-
Sample Analysis: Prepare a sample solution of a suitable concentration and measure its absorbance at the λmax. The concentration can be determined from the standard curve.
-
Derivative Spectroscopy: For mixtures with overlapping spectra, first or second derivative spectroscopy can be used to improve resolution and quantification.[4][5]
Validation of Analytical Methods
Method validation is a critical step to ensure that the chosen analytical procedure is suitable for its intended purpose. The following table outlines the key validation parameters that should be assessed for each method, based on ICH guidelines.
| Validation Parameter | HPLC-UV | GC-MS | UV-Visible Spectroscopy |
| Specificity | Demonstrate separation of the analyte from impurities and degradation products. | Confirm the identity of the analyte peak and demonstrate no interference from other components. | Assess interference from excipients and potential impurities at the analytical wavelength. |
| Linearity | A minimum of 5 concentrations covering the expected range. | A minimum of 5 concentrations covering the expected range. | A minimum of 5 concentrations covering the expected range. |
| Range | Define the concentration range over which the method is precise, accurate, and linear. | Define the concentration range over which the method is precise, accurate, and linear. | Define the concentration range over which the method is precise, accurate, and linear. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). | Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels. | Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels. |
| Precision | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | - Repeatability: Multiple measurements of the same sample. - Intermediate Precision: Analysis on different days or with different equipment. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determined based on the standard deviation of the blank and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determined based on the standard deviation of the blank and the slope of the calibration curve. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, injector temperature, carrier gas flow). | Evaluate the effect of small variations in pH or solvent composition. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, in this case, an HPLC method.
Signaling Pathway of Analytical Method Selection
The choice of an analytical method is often a multi-step decision process, as depicted in the diagram below.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Procedural Guide
Researchers, scientists, and drug development professionals must prioritize safety and compliance when disposing of chemical waste. This guide provides essential information on the proper disposal procedures for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, emphasizing the importance of consulting official safety documentation and institutional protocols.
Immediate Safety and Logistical Information
A specific Safety Data Sheet (SDS) for this compound was not found in the public domain during the creation of this guide. The SDS is the primary source of detailed safety, handling, and disposal information for any chemical.
It is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier of your specific stock of this compound before handling or disposing of the material.
General Principles of Chemical Waste Disposal
In the absence of a specific SDS, and as a matter of standard laboratory practice, the following procedural steps should be taken for the disposal of any chemical, including this compound. This information should be supplemented and superseded by the information in the chemical-specific SDS and your institution's waste management protocols.
Step 1: Consultation and Information Gathering
-
Obtain the SDS: Contact the manufacturer or supplier to receive the specific Safety Data Sheet for this compound.
-
Review the SDS: Pay close attention to the following sections for disposal guidance:
-
Section 7: Handling and Storage: This section provides information on safe handling practices and storage requirements, which can inform how waste should be contained.
-
Section 8: Exposure Controls/Personal Protection: This will detail the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical waste.
-
Section 13: Disposal Considerations: This is the most critical section for disposal information. It will specify the appropriate disposal methods and any regulations that apply.
-
-
Consult Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste stream segregation, labeling, and pickup procedures that are compliant with local, state, and federal regulations.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Irritant - as determined from the SDS).
-
The accumulation start date.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
Step 3: Storage of Waste
-
Secure Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Keep the waste container securely closed except when adding waste.
Step 4: Disposal and Pickup
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup of the hazardous waste by the EHS department or a licensed waste disposal contractor.
-
Documentation: Complete any required waste manifests or tracking forms provided by your institution.
Experimental Protocols Cited
No experimental protocols were cited in the generation of this general guidance. All procedures should be based on the specific Safety Data Sheet for the chemical and the standard operating procedures of your institution.
Data Presentation
As no specific SDS was located, quantitative data regarding the physical, chemical, and toxicological properties of this compound cannot be provided. A template for such a table is provided below for your use once you obtain the SDS.
| Property | Value | Units | Source |
| Physical State | Liquid | - | SDS Section 9 |
| Boiling Point | Data not available | °C | SDS Section 9 |
| Flash Point | Data not available | °C | SDS Section 9 |
| LD50 (Oral, Rat) | Data not available | mg/kg | SDS Section 11 |
| Disposal Code | Data not available | - | SDS Section 13 |
Mandatory Visualization
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This logical relationship diagram provides a procedural guide for researchers to follow.
Caption: General Chemical Disposal Workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
